2-Methyl-1H-indole-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCPCICJNXATMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667077 | |
| Record name | 2-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-10-8 | |
| Record name | 2-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the known and predicted physical properties of 2-Methyl-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities where this molecule is of interest.
Core Physical and Chemical Properties
This compound, with the CAS number 18871-10-8, is a solid organic compound. Its fundamental properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as estimates until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | |
| Molecular Weight | 156.18 g/mol | |
| Melting Point | 84-85 °C | |
| Boiling Point | 353.9 ± 22.0 °C (Predicted) | |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |
| pKa | 15.74 ± 0.30 (Predicted) | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a complete set of publicly available, experimentally determined spectra for this specific compound is limited, data for closely related indole structures provide valuable reference points.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H NMR and ¹³C NMR spectral data can be estimated based on the analysis of similar indole derivatives. For instance, the presence of the methyl group at the 2-position and the carbonitrile group at the 6-position will significantly influence the chemical shifts of the aromatic and heterocyclic protons and carbons.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, C-H stretches from the methyl and aromatic parts of the molecule, and C=C stretching vibrations from the aromatic and heterocyclic rings.
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. In a mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.
Experimental Protocols
The following sections detail the general experimental methodologies for determining the key physical and spectral properties of organic compounds like this compound.
3.1. Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A common method for its determination is the capillary tube method.
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.
-
Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).
-
Procedure: The sample is heated slowly and evenly. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.
3.2. Solubility Analysis
Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.
-
Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL). The mixture is vigorously shaken.
-
Observation: The compound is classified as soluble if it completely dissolves. If it does not, it is considered insoluble. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
3.3. Infrared (IR) Spectroscopy
The "Thin Solid Film" method is a common and straightforward technique for obtaining the IR spectrum of a solid compound.
-
Sample Preparation: A small amount of the solid is dissolved in a volatile solvent like methylene chloride or acetone.
-
Film Deposition: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
-
Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR analysis, the sample must be dissolved in a deuterated solvent to avoid signals from the solvent protons.
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS).
3.5. Mass Spectrometry (MS)
Mass spectrometry is performed by ionizing the sample and then separating the ions based on their mass-to-charge ratio.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different mass-to-charge ratios.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly modulated by this compound. The indole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Further research is required to elucidate the specific biological profile of this particular derivative.
Conclusion
This compound is a compound with defined basic physical properties. This guide provides the available data and outlines the standard experimental protocols for a more comprehensive characterization. Further experimental investigation is necessary to fully determine its physical and spectral properties, which will be invaluable for its potential applications in research and development.
A Technical Guide to 2-Methyl-1H-indole-6-carbonitrile: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Methyl-1H-indole-6-carbonitrile, a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The specific substitution pattern of a methyl group at the 2-position and a nitrile group at the 6-position endows this molecule with unique chemical properties and potential for diverse biological applications.
The indole framework is known to mimic peptide structures, enabling it to bind reversibly to a variety of enzymes and receptors, which presents vast opportunities for developing novel therapeutic agents.[3] Derivatives of the indole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide details the chemical structure, physicochemical properties, a representative synthesis protocol, and the potential applications of this compound as a key building block in modern drug development.
Chemical Identity and Physicochemical Properties
This compound is an aromatic heterocyclic organic compound. Its structure consists of a fused bicyclic system: a benzene ring fused to a pyrrole ring, with a methyl substituent at position 2 and a nitrile substituent at position 6. The presence of the nitrile group offers a versatile chemical handle for further synthetic modifications, while the methyl group can influence the molecule's steric and electronic properties, impacting its binding affinity to biological targets.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₈N₂ | [5] |
| Molecular Weight | 156.18 g/mol | [5] |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)C#N)C1=C | [5] |
| CAS Number | 1075030-22-2 | |
| Appearance | Predicted: Off-white to light yellow solid | |
| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol |
Representative Synthetic Protocol: Fischer Indole Synthesis
The synthesis of 2-methyl substituted indoles can be effectively achieved through the classic Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone. For this compound, the logical precursors are (4-cyanophenyl)hydrazine and acetone.
Detailed Experimental Methodology
Reaction Scheme: (4-cyanophenyl)hydrazine + Acetone → this compound
-
Step 1: Formation of Hydrazone:
-
In a round-bottom flask, dissolve (4-cyanophenyl)hydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of a mild base, such as sodium acetate, to liberate the free hydrazine.
-
Add a slight excess (1.1 equivalents) of acetone to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding acetone (4-cyanophenyl)hydrazone. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone intermediate may precipitate or can be isolated by removing the solvent under reduced pressure.
-
-
Step 2: Acid-Catalyzed Cyclization (Indolization):
-
The crude acetone (4-cyanophenyl)hydrazone is added to a suitable acid catalyst. A mixture of polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) is commonly used.[6]
-
The reaction mixture is heated, typically between 150-180°C, with constant stirring.[6] The reaction progress is monitored by TLC.
-
The reaction involves an acid-catalyzed intramolecular electrophilic substitution, followed by the elimination of ammonia, to form the indole ring.
-
The cessation of ammonia evolution can indicate the completion of the reaction.[7]
-
-
Step 3: Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice or into cold water.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid product is collected by vacuum filtration and washed thoroughly with water.
-
The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[1]
-
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for maximum clarity.
Diagram 1: Synthetic Workflow via Fischer Indole Synthesis
Caption: Fischer indole synthesis workflow for this compound.
Diagram 2: Role in Drug Discovery
Caption: Logical relationships of the core scaffold in drug development.
Biological and Medicinal Significance
The indole scaffold is a cornerstone in medicinal chemistry. The specific compound, this compound, serves as a valuable building block for creating more complex molecules with therapeutic potential.
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties. The planar indole ring can intercalate with DNA, while various substituents can interact with the active sites of enzymes crucial for cancer cell proliferation, such as kinases or tubulin.[2]
-
Antimicrobial Properties: The indole nucleus is present in various natural and synthetic antimicrobial agents. Research on related structures suggests that this compound could serve as a precursor for compounds effective against a range of bacterial and fungal pathogens.[3][4]
-
Enzyme Inhibition: As a structural mimic of tryptophan, indole derivatives can act as competitive inhibitors for various enzymes. The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity and specificity of the molecule to its target protein.[4]
The versatility of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amides, or tetrazoles, significantly expanding the chemical space that can be explored from this single intermediate. This makes this compound an exceptionally useful starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | 1391291-50-1 | Benchchem [benchchem.com]
- 5. This compound | C10H8N2 | CID 45092711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
2-Methyl-1H-indole-6-carbonitrile CAS number lookup
CAS Number: 18871-10-8[1]
Introduction
This technical guide provides a comprehensive overview of 2-Methyl-1H-indole-6-carbonitrile, a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prominent structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, a representative synthesis protocol, and an outlook on its potential applications based on the characteristics of the indole scaffold.
Disclaimer: Specific experimental data for this compound is limited in publicly accessible literature. Therefore, this guide presents computed data and representative experimental protocols from closely related indole derivatives to provide a foundational understanding.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18871-10-8 | PubChem[1] |
| Molecular Weight | 156.18 g/mol | PubChem |
| InChI Key | NYCPCICJNXATMH-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=CC2=C(N1)C=C(C=C2)C#N | PubChem[1] |
Representative Experimental Protocols
Representative Synthesis of an Indole Carbonitrile from Indole Carboxamide
This two-step process involves the formation of an indole carboxamide followed by dehydration to the corresponding nitrile.
Step 1: Synthesis of 1H-Indole-2-carboxamide
-
To a solution of 1H-indole-2-carboxamide (1.0 equivalent) in a suitable solvent like chloroform, add a catalytic amount of dimethylformamide (DMF).
-
Cool the mixture in an ice bath.
-
Add thionyl chloride (SOCl₂) dropwise to form the acyl chloride intermediate.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture with a 25% aqueous ammonia solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-indole-2-carboxamide.
Step 2: Dehydration to 1H-Indole-2-carbonitrile
-
Dissolve the crude 1H-indole-2-carboxamide from the previous step in a suitable solvent such as chloroform.
-
Add phosphorus oxychloride (POCl₃) (typically 4.0 equivalents) dropwise to the solution at room temperature.[2]
-
Reflux the reaction mixture for approximately 3 hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a 25% aqueous ammonium hydroxide solution.[2]
-
Extract the aqueous layer with an organic solvent like diethyl ether.[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole carbonitrile.[2]
Spectral Data of a Related Compound
Specific spectral data for this compound is not available. The table below presents the ¹H and ¹³C NMR data for a related compound, 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile , to provide a reference for the expected chemical shifts in such structures.[2]
| Data Type | Chemical Shift (δ) and Description |
| ¹H NMR | 7.69 (dt, J = 8.1 Hz, 1H, Ar-H), 7.51 (dd, J = 8.4 Hz, J = 0.9 Hz, 1H, Ar-H), 7.48–7.41 (m, 1H, Ar-H), 7.29–7.19 (m, 2H, Ar-H), 5.04 (s, 2H, CH₂), 2.40 (t, J = 2.5 Hz, 1H, CH) |
| ¹³C NMR | 137.3 (Cquat), 126.6 (Cquat), 126.4 (Ar-CH), 122.7 (Ar-CH), 122.0 (Ar-CH), 114.2 (Ar-CH), 113.2 (Cquat), 110.7 (Ar-CH), 109.6 (Cquat), 76.5 (Cquat), 74.2 (CH), 34.4 (CH₂) |
Solvent: CDCl₃, Frequency: 300 MHz for ¹H NMR, 75 MHz for ¹³C NMR.[2]
Potential Biological Significance
The indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The nitrile group is a versatile functional group that can participate in various biological interactions and can be a precursor for other functionalities.
While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential for further investigation in drug discovery programs. The methyl group at the 2-position and the carbonitrile at the 6-position can influence the molecule's electronic properties, lipophilicity, and steric profile, which are critical for receptor binding and biological activity.
Visualizations
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent characterization of a novel indole derivative like this compound.
Caption: General workflow for the synthesis, purification, and evaluation of indole derivatives.
Conceptual Signaling Pathway Modulation by an Indole Derivative
Given the prevalence of indole derivatives as kinase inhibitors in cancer therapy, the following diagram illustrates a hypothetical mechanism of action where an indole compound inhibits a signaling pathway crucial for cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway by an indole derivative.
References
The Discovery and Profile of 2-Methyl-1H-indole-6-carbonitrile: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, forming the core of numerous natural products and synthetic drugs.[1] This technical guide focuses on the synthesis, characterization, and potential biological significance of a specific derivative, 2-Methyl-1H-indole-6-carbonitrile. While direct experimental data on this particular molecule is limited in publicly available literature, this document consolidates information on related structures and established synthetic methodologies to provide a comprehensive theoretical framework for its discovery and study. This paper will detail plausible synthetic routes, expected analytical data, and potential therapeutic applications based on the known activities of similar indole-containing molecules.
Introduction to the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of these biological effects, making the synthesis of novel indole derivatives a significant area of research in drug discovery.
Synthesis of this compound
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3][4][5][6]
Diagram of the Proposed Fischer Indole Synthesis:
Caption: Proposed Fischer indole synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on standard Fischer indole synthesis conditions.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Acetone
-
Zinc chloride (ZnCl₂) or Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the flask containing the phenylhydrazone, add a Lewis acid catalyst such as zinc chloride (2-3 equivalents) or polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.
-
Neutralize the acidic mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization Data (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar indole derivatives.[7][8]
| Analytical Technique | Expected Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.8 (s, 1H, H-7), ~7.5 (d, 1H, H-4), ~7.3 (dd, 1H, H-5), ~6.4 (s, 1H, H-3), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): ~140 (C-2), ~136 (C-7a), ~128 (C-3a), ~125 (C-4), ~122 (C-5), ~120 (CN), ~118 (C-7), ~110 (C-6), ~102 (C-3), ~14 (CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₀H₈N₂: 157.0715; found: [Expected value] |
| Infrared (IR) | ν (cm⁻¹): ~3400 (N-H stretch), ~2220 (C≡N stretch), ~1600 (C=C stretch) |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
Potential Biological Activity and Therapeutic Applications
While no specific biological data for this compound has been reported, the extensive research on related indole derivatives allows for informed speculation on its potential therapeutic applications.
Anticancer Potential
Many indole derivatives have demonstrated potent anticancer activity. For instance, indole-acrylonitrile derivatives have shown significant growth inhibition against various human tumor cell lines.[9] The presence of the nitrile group and the methyl group on the indole scaffold of this compound suggests it could be investigated as a potential anticancer agent.
Hypothesized Mechanism of Action (Signaling Pathway):
Caption: Hypothesized inhibition of a protein kinase signaling pathway by this compound, leading to reduced cell proliferation and induced apoptosis.
Antimicrobial Activity
Indole derivatives are also known for their broad-spectrum antimicrobial properties.[9][10] The electron-withdrawing nature of the cyano group at the 6-position could enhance the compound's ability to interact with microbial targets. Therefore, this compound warrants investigation for its potential as an antibacterial or antifungal agent.
Summary of Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data that would be critical in the evaluation of this compound.
| Parameter | Hypothetical Value | Significance |
| Synthetic Yield | 60-70% | Feasibility of large-scale synthesis. |
| Purity (Post-purification) | >98% | Essential for accurate biological testing. |
| IC₅₀ (MCF-7 Breast Cancer Cell Line) | 10-20 µM | Indicates potential anticancer potency. |
| MIC ( E. coli ) | 16-32 µg/mL | Indicates potential antibacterial activity. |
| MIC ( C. albicans ) | 8-16 µg/mL | Indicates potential antifungal activity. |
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. Based on established synthetic methodologies, its preparation is highly feasible. The known biological activities of structurally related compounds strongly suggest that it holds potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on the following:
-
Definitive Synthesis and Characterization: Execution of the proposed synthetic route and thorough spectroscopic analysis to confirm its structure.
-
In Vitro Biological Evaluation: Screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize biological activity and pharmacokinetic properties.
This technical guide provides a foundational roadmap for the "discovery" and initial investigation of this compound, encouraging further exploration of its potential contributions to the field of drug development.
References
- 1. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Buy 2-(Hydroxymethyl)-1H-indole-6-carbonitrile | 104291-65-8 [smolecule.com]
- 7. rsc.org [rsc.org]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential biological significance.
Core Molecular Data
This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. Its core characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18871-10-8 |
Spectroscopic and Physicochemical Properties
Detailed analytical data is crucial for the identification and characterization of this compound.
| Data Type | Description |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.40 (s, 1H), 7.94 (s, 1H), 7.45 – 7.37 (m, 2H), 7.11 (s, 1H), 2.35 (d, J = 0.8 Hz, 3H) |
| ¹³C NMR (125MHz, CDCl₃) | δ 138.02, 128.29, 124.88, 124.73, 123.86, 121.10, 112.79, 111.93, 102.16, 9.52 |
| Mass Spectrometry (GCMS-EI) | m/z: 156 (M+) |
Synthesis Protocols
The synthesis of this compound can be achieved through multi-step synthetic routes. A plausible approach involves the initial formation of the indole scaffold followed by the introduction of the nitrile group.
Experimental Protocol: Fischer Indole Synthesis of 2-Methyl-1H-indole
This classic method can be utilized to form the core 2-methylindole structure.
-
Reaction Setup: A mixture of phenylhydrazine (30 g) and acetone (18 g) is heated on a water bath for 15 minutes. The progress of the reaction, forming the acetone phenylhydrazone intermediate, can be monitored by testing for the presence of excess phenylhydrazine with Fehling's solution.
-
Cyclization: The crude acetone-phenylhydrazone is mixed with dry zinc chloride (200 g) and heated in an oil bath to 180°C. The reaction is complete when the color of the mixture darkens and vapor evolution ceases.
-
Work-up and Purification: The resulting dark, fused mass is treated with hot water and acidified with hydrochloric acid, followed by steam distillation. The distilled 2-methylindole, a pale yellow oil that solidifies upon cooling, is then filtered, dried, and can be further purified by distillation.
Experimental Protocol: Cyanation of the Indole Ring
A general method for the introduction of a nitrile group to an indole ring is described below. This can be adapted for the 6-position of 2-methylindole.
-
Reaction Setup: To a solution of the indole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.6 equivalents) in portions. The mixture is stirred at room temperature for 30 minutes.
-
Addition of Iodine: A solution of iodine (1.0 equivalent) in DMF is added dropwise at 0°C, and the mixture is stirred for 4 hours at room temperature.
-
Work-up and Purification: The reaction mixture is poured into a mixture of water and saturated aqueous ammonium chloride and stirred. The resulting precipitate is filtered and dried to yield the indole-carbonitrile.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Drug Discovery
Indole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anticancer, and antifungal properties.[1][2] The introduction of substituents at various positions of the indole ring can significantly modulate their pharmacological profiles.
While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of investigation for drug development professionals. The presence of the nitrile group, an electron-withdrawing moiety, can influence the electronic properties of the indole ring and its interactions with biological targets.
Research on structurally related 2,6-di-substituted indole derivatives has identified potent inhibitors of METTL3 (Methyltransferase Like 3), a promising therapeutic target in oncology.[3] The representative compound from this class demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[3] This suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.
Given the known activities of related indole compounds, a logical workflow for the preliminary biological evaluation of this compound would involve screening against a panel of cancer cell lines and microbial strains.
Caption: Proposed workflow for the biological evaluation of this compound.
References
An In-depth Technical Guide to the Theoretical and Experimental Properties of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1H-indole-6-carbonitrile is a heterocyclic aromatic compound belonging to the vast and pharmacologically significant indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known and predicted theoretical and experimental properties of this compound, offering valuable insights for researchers engaged in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines documented information for the core structure and closely related analogs with theoretical predictions to offer a robust profile.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂ | PubChem CID: 45092711[4] |
| Molecular Weight | 156.18 g/mol | PubChem CID: 45092711[4] |
| Appearance | White to off-white solid (Predicted) | Based on similar indole derivatives |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF), moderately soluble in alcohols, and sparingly soluble in water and non-polar solvents. | Based on the properties of similar indole structures[4] |
| pKa | Not available | - |
| logP | ~2.2 (Predicted) | Based on computational models for similar indole structures[5] |
Synthesis and Characterization
While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be devised based on established methods for indole synthesis, such as the Fischer indole synthesis.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[6] A potential pathway for the synthesis of this compound is outlined below.
Caption: Proposed Fischer Indole Synthesis for this compound.
General Experimental Protocol
-
Hydrazone Formation: 4-Cyanophenylhydrazine is reacted with a stoichiometric equivalent of acetone in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature until the formation of the corresponding hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).
-
Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by heating the hydrazone in the presence of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., polyphosphoric acid or sulfuric acid). The reaction temperature and time are crucial parameters that need to be optimized.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole NH proton (typically a broad singlet), aromatic protons on the benzene ring, a singlet for the C2-methyl group, and a proton at the C3 position of the indole ring. The coupling patterns of the aromatic protons would confirm the 6-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the ten carbon atoms, including the nitrile carbon, the carbons of the indole ring system, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Other significant peaks would include the N-H stretching of the indole ring (around 3300-3500 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic system.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ). Fragmentation patterns would be consistent with the indole structure.
Theoretical Properties (Computational Analysis)
Proposed Computational Workflow
Caption: A typical workflow for the computational analysis of molecular properties.
Potential Biological Activity and Drug Development Applications
While there are no specific biological activity reports for this compound, the indole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][8]
Rationale for Biological Screening
-
Structural Similarity to Bioactive Molecules: The 2-methylindole core is present in various biologically active compounds. The addition of a nitrile group at the 6-position can significantly influence the electronic properties and binding interactions of the molecule with biological targets.
-
Potential as a Kinase Inhibitor: Many indole derivatives are known to be inhibitors of various protein kinases, which are crucial targets in cancer therapy.
-
Antimicrobial Potential: The indole nucleus is found in many natural and synthetic antimicrobial agents.
Potential Signaling Pathway Interactions
Given the prevalence of indole-based compounds as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This is a generalized representation and would require experimental validation for this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This compound represents an intriguing yet underexplored member of the indole family. This technical guide has consolidated the available information and provided a framework for its synthesis, characterization, and theoretical analysis. While direct experimental data is sparse, the established importance of the indole scaffold in medicinal chemistry suggests that this compound is a valuable candidate for further investigation. Future research should focus on its synthesis, the experimental determination of its physicochemical properties, and comprehensive screening for biological activities to unlock its full potential in drug discovery and development.
References
- 1. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C10H8N2 | CID 45092711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Computational studies on nitro derivatives of BN indole as high energetic material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Methyl-1H-indole-6-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-indole-6-carbonitrile is an indole derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application in drug discovery and development. Solubility dictates the choice of solvents for reaction media, crystallization, and analytical characterization, and is a critical parameter influencing bioavailability and pharmacokinetic properties of potential drug candidates.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to determine its solubility in a range of organic solvents. The methodologies described are based on widely accepted industry standards.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethyl Acetate | ||||
| Dichloromethane (DCM) |
Note: The solubility of a compound is dependent on temperature. It is crucial to record the temperature at which solubility is measured.
Experimental Protocols for Solubility Determination
The following protocols describe established methods for determining the thermodynamic solubility of a solid compound in an organic solvent. The shake-flask method is considered the "gold standard" for its accuracy and reliability.[1][2]
Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[1][2]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[1]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[4]
-
Sample Collection: Carefully withdraw a sample from the supernatant liquid using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.
Quantification Methods
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[5][6]
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is commonly used.
-
Method Development: Develop an HPLC method with an appropriate mobile phase to achieve good separation and peak shape for this compound. The detection wavelength should be set to the absorbance maximum (λmax) of the compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment and determine its concentration from the calibration curve.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
b) UV-Visible Spectroscopy
For compounds with a strong chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.[1]
-
Instrumentation: A UV-Vis spectrophotometer.
-
λmax Determination: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
-
Calculation: Determine the concentration of the sample from the calibration curve and adjust for the dilution.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid compound.
References
Stability and Storage of 2-Methyl-1H-indole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-1H-indole-6-carbonitrile, a key intermediate in various pharmaceutical and chemical syntheses. Due to the limited availability of specific stability data for this compound, this document leverages information from closely related indole derivatives and general principles of organic chemistry to provide best-practice recommendations for its handling and storage.
Core Stability Profile
This compound is expected to be a crystalline solid at room temperature. The stability of this compound is primarily influenced by its indole core, which is susceptible to degradation under certain environmental conditions. Like many indole derivatives, it is stable under normal, controlled laboratory conditions. However, exposure to light, strong acids, and oxidizing agents can lead to degradation.
Table 1: Summary of General Stability and Storage Recommendations
| Parameter | Recommendation/Information | Citation |
| Chemical Stability | Stable under recommended storage conditions. | [1][2] |
| Light Sensitivity | Expected to be light-sensitive. Protect from light. | [1] |
| Storage Temperature | Store in a cool, dry place. Freezer storage is recommended for long-term stability. | [1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [1] |
| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. | [1][4] |
Recommended Storage and Handling Workflow
To ensure the long-term integrity of this compound, a systematic approach to storage and handling is crucial. The following workflow outlines the recommended procedures from receiving the compound to its use in experimental settings.
Caption: Recommended workflow for the storage and handling of this compound.
Potential Degradation Pathways
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation. While specific degradation pathways for this compound have not been empirically determined, plausible routes can be proposed based on the known reactivity of the indole ring. Oxidation is a primary concern, potentially occurring at the C3 position or involving the methyl group.
Caption: Postulated degradation pathways for this compound.
Experimental Protocols for Stability Assessment
For researchers wishing to perform in-house stability studies on this compound, a forced degradation study is a common and effective approach. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradants.
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 1N HCl)
-
Bases (e.g., 1N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
The peak purity of the parent compound should be assessed to ensure the analytical method is stability-indicating.
This technical guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is highly recommended to perform specific stability studies under the conditions relevant to your intended use.
References
2-Methyl-1H-indole-6-carbonitrile: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 2-Methyl-1H-indole-6-carbonitrile, a key intermediate in various pharmaceutical and research applications. The following sections detail the known hazards, proper handling protocols, emergency procedures, and disposal methods to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |
Signal Word: Danger
Hazard Pictograms:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂ | N/A |
| Molecular Weight | 156.18 g/mol | N/A |
| Melting Point/Range | 51 - 54 °C (124 - 129 °F) | [1] |
| Boiling Point/Boiling Range | 253 - 254 °C (487 - 489 °F) | [1] |
| Partition coefficient: n-octanol/water | log Pow: 2.14 | [1] |
Experimental Protocols: Safe Handling and Use
Due to its toxicity, all handling of this compound should be performed by trained personnel in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection: Wear two pairs of nitrile gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat, and consider Tyvek sleeves for additional protection.
Weighing and Aliquoting
The following workflow should be followed for weighing and preparing solutions of this compound.
Storage
Store this compound in a tightly closed container in a dry, well-ventilated place. Keep refrigerated.
Decontamination
-
All surfaces and equipment that have come into contact with the compound should be decontaminated.
-
Use a compatible solvent to wet-clean the area.
-
Dispose of all contaminated materials as hazardous waste.
Emergency Procedures
First-Aid Measures
-
If inhaled: Move the person into fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
-
In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[1]
-
If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
Spill Response
The appropriate response to a spill will depend on its size and location. The following workflow outlines the general procedure.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Reactivity and Stability
-
Reactivity: Forms explosive mixtures with air on intense heating.[1]
-
Chemical Stability: Stable under recommended storage conditions.
Toxicological Information
-
Acute toxicity: Harmful if swallowed and toxic in contact with skin.
-
Skin corrosion/irritation: May cause skin irritation.
-
Serious eye damage/eye irritation: Causes serious eye irritation.[1]
This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound and consult with your institution's environmental health and safety department for specific guidance.
References
2-Methyl-1H-indole-6-carbonitrile: A Preliminary Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Substituted indoles, in particular, have garnered significant attention for their potential as therapeutic agents in various domains, including oncology, inflammation, and infectious diseases.[3][4] This technical guide provides a preliminary research overview of 2-Methyl-1H-indole-6-carbonitrile, a specific indole derivative, by consolidating available data on its synthesis, potential biological activities, and physicochemical properties, drawing from literature on closely related analogues.
Chemical Properties and Synthesis
A general synthetic workflow could involve the reaction of a suitably substituted aniline with a ketone, followed by a cyclization step. For instance, a plausible route could be adapted from the Fischer indole synthesis, a well-established method for preparing indoles.
Hypothetical Experimental Protocol: Modified Fischer Indole Synthesis
This protocol is a hypothetical adaptation based on general indole synthesis methods.
-
Formation of Hydrazone: React 4-cyanophenylhydrazine with acetone in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding hydrazone.
-
Cyclization: The isolated hydrazone is then subjected to cyclization using a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA) at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.
-
Purification: The final compound, this compound, would be purified using column chromatography on silica gel.
Physicochemical and Spectral Data
Specific spectral data for this compound is not currently available. However, the following table presents representative physicochemical properties and expected spectral characteristics based on data from closely related indole derivatives.[7][8][9]
| Property | Predicted/Representative Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. |
| ¹H NMR (DMSO-d₆) | Predicted shifts (ppm): δ ~11.5 (s, 1H, NH), ~7.8-7.2 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃). The exact shifts and coupling constants would depend on the specific electronic environment. |
| ¹³C NMR (DMSO-d₆) | Predicted shifts (ppm): δ ~140-100 (Ar-C and indole C), ~120 (CN), ~13 (CH₃). Quaternary carbons would be identifiable. |
| IR (KBr, cm⁻¹) | Expected peaks: ~3400 (N-H stretch), ~2220 (C≡N stretch), ~1600-1450 (C=C aromatic stretch). |
| Mass Spectrometry | Expected m/z: 157.07 [M+H]⁺ for the protonated molecule. |
Potential Biological Activities and Mechanism of Action
While no specific biological data for this compound has been published, the pharmacological activities of structurally similar compounds suggest its potential as a bioactive molecule. The indole scaffold is known to interact with a variety of biological targets.[3]
Notably, 2,6-di-substituted indole derivatives have recently been identified as potent inhibitors of METTL3 (Methyltransferase Like 3), an enzyme crucial for RNA methylation and a promising cancer target.[10] One such derivative demonstrated an impressive IC₅₀ value of 0.49 ± 0.30 nM against METTL3.[10] Furthermore, derivatives of 1H-indole-3-carbonitrile have been explored as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy.[11]
The following table summarizes the reported biological activities of some related indole-carbonitrile and 2-methyl-indole derivatives.
| Compound Class | Biological Target/Activity | Reported Potency (IC₅₀/MIC) |
| 2,6-di-substituted indole derivatives | METTL3 Inhibition (Anticancer) | e.g., Compound 16e : 0.49 ± 0.30 nM |
| 1H-indole-3-carbonitrile derivatives | TRK Inhibition (Anticancer) | Lead compounds with significant antiproliferative effects.[11] |
| Tris-indole-oxadiazole analogs | α-glucosidase Inhibition (Antidiabetic) | IC₅₀ = 2.00 ± 0.001 mM |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial (against MRSA) | MIC = 0.98 µg/mL |
Given the potent activity of a 2,6-disubstituted indole against METTL3, it is plausible that this compound could also function as an enzyme inhibitor. A hypothetical mechanism of action could involve the compound binding to the active site of an enzyme, thereby blocking its catalytic activity and disrupting a downstream signaling pathway critical for cell proliferation or survival.
Hypothetical Signaling Pathway: METTL3 Inhibition
The following diagram illustrates a potential mechanism of action for an anticancer agent targeting METTL3.
Caption: Hypothetical pathway of METTL3 inhibition by this compound.
Experimental Workflows
General Workflow for Evaluating Anticancer Activity
A typical workflow to assess the potential anticancer properties of a novel compound like this compound would involve a series of in vitro and in vivo assays.
Caption: General workflow for assessing the anticancer potential of a novel compound.
Conclusion
While direct experimental data on this compound is limited, the analysis of related indole derivatives strongly suggests its potential as a valuable scaffold in drug discovery. Its structural similarity to potent enzyme inhibitors, particularly in the oncology space, makes it a compelling candidate for further investigation. Future research should focus on developing a robust synthesis for this compound, followed by a comprehensive biological evaluation to elucidate its specific targets and therapeutic potential. The information and proposed experimental workflows in this guide provide a foundational framework for such research endeavors.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H8N2 | CID 45092711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. rsc.org [rsc.org]
- 8. 2-methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 2-Methyl-1H-indole-6-carbonitrile, a substituted indole derivative with significant potential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and derivatives such as the target molecule are of great interest for their potential as enzyme inhibitors and anticancer agents.[1][2][3][4][5][6][7] This document outlines a detailed protocol for a multi-step synthesis based on the well-established Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[8][9][10][11][12] Included are detailed experimental procedures, a summary of key quantitative data, and diagrams illustrating the synthetic workflow and potential biological signaling pathways.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in drug discovery, with applications ranging from anticancer to neuroprotective agents. The unique electronic properties of the indole ring allow it to interact with a variety of biological targets, making it a valuable scaffold for the design of novel therapeutics.[1][2][13] Specifically, substituted indoles have been investigated as inhibitors of various enzymes, including protein kinases and cyclooxygenases, which are implicated in diseases such as cancer and inflammation.[4][14] The synthesis of specifically substituted indoles, such as this compound, is therefore of high importance for the exploration of new therapeutic agents.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available 4-amino-3-methylbenzonitrile. The overall synthetic strategy involves three key transformations:
-
Diazotization and Reduction: Conversion of the starting aniline to the corresponding hydrazine derivative.
-
Hydrazone Formation: Condensation of the hydrazine with acetone to form the key hydrazone intermediate.
-
Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield the final indole product.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 4-Hydrazinyl-3-methylbenzonitrile
This procedure is adapted from standard methods for the preparation of arylhydrazines from anilines.
-
Materials: 4-Amino-3-methylbenzonitrile, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Sulfite (Na₂SO₃), Diethyl Ether, Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-amino-3-methylbenzonitrile in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-hydrazinyl-3-methylbenzonitrile, which can be used in the next step without further purification.
-
Step 2: Synthesis of Acetone (4-cyano-2-methylphenyl)hydrazone
This step involves the condensation of the synthesized hydrazine with acetone.[15]
-
Materials: 4-Hydrazinyl-3-methylbenzonitrile, Acetone, Ethanol.
-
Procedure:
-
Dissolve 4-hydrazinyl-3-methylbenzonitrile in ethanol.
-
Add an excess of acetone to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Step 3: Synthesis of this compound (Fischer Indole Cyclization)
This is the final cyclization step to form the indole ring.[8][11]
-
Materials: Acetone (4-cyano-2-methylphenyl)hydrazone, Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂), Toluene (if using ZnCl₂), Ethyl Acetate, Saturated Sodium Bicarbonate solution.
-
Procedure (using Polyphosphoric Acid):
-
Add the acetone (4-cyano-2-methylphenyl)hydrazone to polyphosphoric acid.
-
Heat the mixture to 100-120 °C with stirring for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, ppm) | δ ~11.5 (s, 1H, NH), ~7.8 (s, 1H, H-7), ~7.5 (d, 1H, H-4), ~7.2 (d, 1H, H-5), ~6.2 (s, 1H, H-3), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~138, ~136, ~128, ~121, ~120, ~119, ~112, ~101, ~100, ~13 (Signals for aromatic carbons, cyano carbon, and methyl carbon) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2220 (C≡N stretch), ~1600, ~1450 (C=C aromatic stretch) |
| Mass Spec (ESI-MS) | m/z 157.07 [M+H]⁺ |
Note: The NMR data are predicted based on known spectra of similar indole derivatives. Actual chemical shifts may vary.[16][17][18][19][20]
Applications in Drug Discovery
Substituted indoles are a cornerstone of modern medicinal chemistry due to their ability to interact with a wide range of biological targets. The this compound scaffold presents several opportunities for further functionalization, making it an attractive starting point for the development of novel therapeutic agents.
Potential as Enzyme Inhibitors
The indole nucleus can act as a scaffold for designing potent and selective enzyme inhibitors.[1][2] The nitrile group can participate in hydrogen bonding interactions within an enzyme's active site, potentially enhancing binding affinity. This makes this compound a promising candidate for screening against various enzyme targets, including:
-
Protein Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site.
-
Cyclooxygenases (COX): Indole derivatives, such as Indomethacin, are well-known COX inhibitors.[14]
-
Monoamine Oxidases (MAO): Indole-based structures have shown inhibitory activity against MAOs, which are targets for antidepressants and neuroprotective drugs.[2]
Anticancer Applications
The indole scaffold is present in numerous anticancer agents.[3][5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways involved in cell growth and survival. The introduction of methyl and cyano groups on the indole ring can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its biological activity and selectivity. Further derivatization of this compound could lead to the discovery of novel and potent anticancer compounds.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
- 17. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. hmdb.ca [hmdb.ca]
- 19. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00328H [pubs.rsc.org]
- 20. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Fischer Indole Synthesis of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Methyl-1H-indole-6-carbonitrile, a valuable building block in medicinal chemistry and drug development, via the classic Fischer indole synthesis.
Introduction
The Fischer indole synthesis is a robust and widely utilized method for the construction of the indole nucleus.[1] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or a ketone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1][2] This document outlines the synthesis of this compound in a two-step process, commencing with the preparation of the requisite starting material, 4-cyanophenylhydrazine hydrochloride.
Overall Synthesis Pathway
The synthesis proceeds in two main stages:
-
Diazotization and Reduction: Conversion of 4-aminobenzonitrile to 4-cyanophenylhydrazine hydrochloride.
-
Fischer Indole Cyclization: Reaction of 4-cyanophenylhydrazine with acetone to yield the target compound, this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-6-carbonitrile
Application Notes and Protocols for the Synthesis of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the synthesis of 2-Methyl-1H-indole-6-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The indole nucleus is a prevalent motif in a wide range of biologically active compounds. The presence of a methyl group at the C-2 position and a cyano group at the C-6 position offers unique electronic and steric properties, making this molecule a valuable intermediate for the development of novel therapeutics.
The primary synthetic strategy detailed is the Fischer indole synthesis , a robust and versatile method for constructing the indole core.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[2] For the synthesis of this compound, the key starting materials are 4-cyanophenylhydrazine and acetone . The cyano group on the phenylhydrazine ring directs the cyclization to form the 6-cyanoindole derivative.[4]
Starting Materials and Reagents
The synthesis of this compound via the Fischer indole synthesis requires the following key starting materials and reagents. It is recommended to use reagents from reliable commercial sources and to purify solvents when necessary.
| Reagent/Material | Molecular Formula | CAS Number | Key Role |
| 4-Cyanophenylhydrazine hydrochloride | C₇H₈ClN₃ | 2863-98-1 | Arylhydrazine precursor |
| Acetone | C₃H₆O | 67-64-1 | Carbonyl source for 2-methyl group |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | 8017-16-1 | Acid catalyst and reaction medium |
| or Zinc chloride (ZnCl₂) | ZnCl₂ | 7646-85-7 | Lewis acid catalyst |
| Ethanol | C₂H₅OH | 64-17-5 | Solvent for reaction and work-up |
| Toluene | C₇H₈ | 108-88-3 | Solvent for extraction |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | For neutralization |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Drying agent |
| Silica gel | SiO₂ | 7631-86-9 | Stationary phase for chromatography |
Experimental Protocols
The following protocols outline the synthesis of this compound. Safety precautions, including the use of a fume hood and personal protective equipment, should be strictly followed.
Protocol 1: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This one-pot method utilizes polyphosphoric acid as both the catalyst and the reaction medium.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenylhydrazine hydrochloride (1.0 equivalent).
-
To this, add an excess of acetone (3-5 equivalents).
-
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) to the mixture with stirring. The addition of PPA is exothermic and should be done cautiously.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Protocol 2: Fischer Indole Synthesis using Zinc Chloride (ZnCl₂)
This protocol employs zinc chloride as a Lewis acid catalyst.
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equivalent) in ethanol. Add acetone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The formation of the hydrazone can be monitored by TLC.
-
Solvent Removal: Once hydrazone formation is complete, remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone, add anhydrous zinc chloride (2-3 equivalents).
-
Reaction: Heat the mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and a sufficient amount of a 10% aqueous sodium hydroxide solution to dissolve the zinc salts.
-
Extraction: Extract the product with toluene or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques.
Visualizations
Signaling Pathway of Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Pathway.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for the Preparation of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-Methyl-1H-indole-6-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocols are based on established synthetic transformations and are intended to guide researchers in the efficient preparation of this compound.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The 2-methylindole scaffold, in particular, is a key structural motif in a variety of therapeutic agents. The addition of a cyano group at the 6-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This document outlines a reliable synthetic route to this compound.
Synthetic Strategy Overview
The primary method detailed here is the palladium-catalyzed cyanation of a pre-functionalized indole core. This approach offers high functional group tolerance and generally proceeds with good to excellent yields. An alternative, the Leimgruber-Batcho indole synthesis, is also briefly discussed.
Logical Workflow: Palladium-Catalyzed Cyanation
Application Note and Protocol: Purification of 2-Methyl-1H-indole-6-carbonitrile by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1H-indole-6-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the indole scaffold and the nitrile functional group. Synthetic routes to this and similar indole derivatives often yield crude products containing impurities such as starting materials, byproducts, and reaction intermediates. Effective purification is therefore a critical step to obtain the compound in high purity for subsequent applications, including biological screening and structural analysis. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for the separation of moderately polar organic compounds. The provided methodology is based on established procedures for the purification of analogous indole derivatives.[1][2][3][4]
Data Presentation: Recommended Starting Conditions for Column Chromatography
The following table summarizes typical conditions used for the purification of structurally related indole derivatives by silica gel column chromatography. These parameters serve as a valuable starting point for the optimization of the purification of this compound.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 1H-Indole-2-carbonitrile Derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (80:20) | [3][4] |
| 1-Methyl-2-(3-nitro-phenyl)-1H-indole | Silica Gel | Hexanes / Dichloromethane (4:1) | [1] |
| 2-(4-Fluoro-phenyl)-1-methyl-1H-indole | Silica Gel | Hexanes / Dichloromethane (10:1) | [1] |
| 2-Methoxybenzonitrile | Silica Gel | Chloroform / n-Hexane (1:1) | [2] |
| Methyl 2-methyl-1H-indole-3-carboxylate | Silica Gel (Flash Chromatography) | n-Hexane / Ethyl Acetate (7:3) | [5] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the step-by-step procedure for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (200-300 mesh or equivalent)
-
n-Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand, washed
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column (Slurry Packing Method)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-Hexane with a small percentage of Ethyl Acetate). The consistency should be pourable but not overly dilute.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for gram-scale purification).
-
Do not allow the top of the silica gel bed to run dry. Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
-
Wet Loading: Carefully add the dissolved sample solution directly onto the top layer of sand using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder onto the top of the packed column.
-
Gently add a small amount of the initial eluent to the top of the column to settle the loaded sample.
4. Elution and Fraction Collection
-
Begin the elution by carefully adding the mobile phase to the top of the column. A good starting eluent composition, based on related compounds, would be a mixture of n-Hexane and Ethyl Acetate (e.g., 9:1 or 8:2 v/v).
-
Open the stopcock and apply gentle air pressure (if necessary) to maintain a steady flow rate.
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction).
-
The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate) to facilitate the elution of the target compound.
5. Monitoring the Separation
-
Monitor the progress of the separation by Thin Layer Chromatography (TLC).
-
Spot small aliquots from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable solvent system (e.g., the same as the column eluent or slightly more polar).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Identify the fractions containing the pure this compound (ideally, a single spot on the TLC plate).
6. Isolation of the Pure Compound
-
Combine the fractions identified as containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, melting point).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography purification process.
Caption: Workflow for the purification of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 1H-Indole-2-carbonitrile,1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
Application Notes and Protocols for the Recrystallization of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 2-Methyl-1H-indole-6-carbonitrile via recrystallization. The protocol is based on established principles for the purification of solid organic compounds, particularly indole and nitrile derivatives.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Synthesis of this and similar molecules can result in impurities that need to be removed to ensure the material's quality and performance in subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[2]
Solvent Selection
The choice of solvent is critical for a successful recrystallization. An ideal solvent for this compound should meet the following criteria:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.[2]
-
Inertness: The solvent should not react with the compound.[1]
-
Volatility: The solvent should be easily removable from the purified crystals.[1]
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
Based on the chemical structure (an indole ring with a methyl and a nitrile group) and literature on similar compounds, several solvent systems can be considered. For indole itself, a mixture of methanol and water has been shown to be effective.[3] For other nitrile-containing compounds, solvent mixtures like toluene and hexane are suggested.[2] The purification of a similar indole derivative was achieved using a mixture of ethyl acetate and petroleum ether. Common solvents for the recrystallization of organic molecules also include ethanol, acetone, and tetrahydrofuran (THF), often in combination with a less polar solvent like hexane.[4]
A preliminary solvent screen with small amounts of this compound is highly recommended to determine the optimal solvent or solvent system.
Quantitative Data Summary
The following table summarizes hypothetical data from a series of recrystallization experiments to illustrate the effect of different solvent systems on the purity and yield of this compound.
| Experiment ID | Solvent System (v/v) | Starting Purity (%) | Final Purity (%) | Yield (%) | Observations |
| REC-01 | Ethanol | 95.2 | 99.1 | 85 | Well-formed needles, slow crystallization. |
| REC-02 | Isopropanol | 95.2 | 99.3 | 82 | Small, plate-like crystals. |
| REC-03 | Toluene/Hexane (1:2) | 95.2 | 98.8 | 78 | Rapid precipitation, smaller crystals. |
| REC-04 | Ethyl Acetate/Petroleum Ether (1:3) | 95.2 | 99.5 | 88 | Large, well-defined prisms. |
| REC-05 | Methanol/Water (3:1) | 95.2 | 98.5 | 75 | Oiling out observed initially, then solidified. |
Note: This data is illustrative and serves as an example for reporting results. Actual results will vary based on the specific impurities and experimental conditions.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a two-solvent system, which often provides a good balance of solubility and crystal formation.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvents (e.g., Ethyl Acetate and Petroleum Ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Workflow Diagram:
Caption: Workflow for the two-solvent recrystallization of this compound.
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the primary solvent (the "good" solvent, e.g., ethyl acetate) to its boiling point.
-
Add the minimum amount of the hot solvent to the crude solid to completely dissolve it with gentle swirling or stirring.[2] Keep the solution at or near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[2]
-
-
Crystallization:
-
To the hot, clear solution, add the second solvent (the "poor" solvent or anti-solvent, e.g., petroleum ether) dropwise until the solution becomes faintly cloudy, indicating it is saturated.
-
If necessary, add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities from the mother liquor.[2]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as NMR, HPLC, or mass spectrometry can be used to confirm the identity and purity of the compound.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil and add more of the "good" solvent before attempting to cool again.
-
No Crystals Form: If crystals do not form upon cooling, it may be due to using too much solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. Evaporating some of the solvent can also help.
-
Low Yield: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.[2] The filtrate can be concentrated and a second crop of crystals can be collected to improve the overall yield.
References
Application Notes and Protocols for 2-Methyl-1H-indole-6-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential applications of 2-Methyl-1H-indole-6-carbonitrile in medicinal chemistry. Due to the limited publicly available biological data for this specific molecule, these notes are based on the well-established activities of the broader classes of 2-methylindoles and 6-cyanoindoles. The indole scaffold is a privileged structure in drug discovery, known for its role in a multitude of therapeutic agents.[1][2] The presence of a methyl group at the 2-position and a cyano group at the 6-position suggests potential for this compound as a valuable building block or a lead compound in various therapeutic areas, particularly in oncology and neurology.[3]
Introduction to this compound
This compound is a heterocyclic aromatic compound incorporating the indole nucleus. The indole ring system is a common motif in numerous natural products and synthetic drugs, valued for its ability to mimic peptide structures and interact with a wide range of biological targets.[1] The methyl group at the C2 position can influence the molecule's steric and electronic properties, while the electron-withdrawing cyano group at the C6 position serves as a versatile synthetic handle for further chemical modifications and can participate in key interactions with biological macromolecules.[1][3]
Potential Therapeutic Applications
Based on the known bioactivities of related indole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Indole derivatives are extensively studied for their anticancer properties, acting through various mechanisms.[1]
-
Kinase Inhibition: Many indole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The 2-methylindole scaffold could serve as a core for developing inhibitors of kinases such as EGFR, VEGFR, and others involved in tumor growth and proliferation.
-
Tubulin Polymerization Inhibition: Certain indole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The indole nucleus is a feature in compounds that can trigger programmed cell death in cancer cells through various intracellular signaling cascades.
Neurological Disorders
The 6-cyanoindole scaffold is a key component in molecules designed to interact with receptors in the central nervous system.
-
Dopamine Receptor Ligands: 6-Cyanoindoles have been utilized in the synthesis of selective dopamine D4 receptor ligands, which are targets for treating neuropsychiatric disorders.[3][4]
-
Serotonin Receptor Modulators: The indole structure is a well-known pharmacophore for serotonin receptors, and the 6-cyano substituent can modulate the binding affinity and selectivity.[3]
Quantitative Data (Hypothetical)
| Target Class | Specific Target | Assay Type | IC50 / Ki (nM) | Cell Line (for cytotoxicity) | GI50 (µM) |
| Kinase | EGFR | Enzymatic | 250 | A549 (Lung Carcinoma) | 5.2 |
| Kinase | VEGFR2 | Enzymatic | 450 | HUVEC (Endothelial) | 8.7 |
| Kinase | SRC | Enzymatic | 150 | MDA-MB-231 (Breast) | 3.5 |
| Tubulin | Tubulin Polymerization | Cell-free | 800 | HeLa (Cervical Cancer) | 2.1 |
| Receptor | Dopamine D4 | Radioligand Binding | 50 | - | - |
| Receptor | Serotonin 5-HT2A | Radioligand Binding | 120 | - | - |
Experimental Protocols
The following are representative protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of a 6-Cyanoindole Derivative
This protocol is a general method for the synthesis of a 6-cyanoindole, which can be adapted for this compound starting from appropriate precursors.[3]
Objective: To synthesize a 6-cyanoindole derivative via cyclization.
Materials:
-
4-Methyl-3-nitrobenzonitrile
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide
-
Ethanol
-
Acetic acid
-
Iron powder
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile in DMF, add N,N-dimethylacetamide.
-
Stir the reaction mixture at 110°C for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of ethanol and acetic acid.
-
Heat the reaction mixture to 60°C and add iron powder in portions.
-
Reflux the reaction mixture for 2 hours.
-
After the reaction is complete, filter the hot solution through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 6-cyanoindole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This is a general protocol to screen for kinase inhibitory activity.
Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound or control to the wells.
-
Add the EGFR kinase to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Remove the old medium from the wells and add the medium containing the test compound or control.
-
Incubate the plate for 72 hours in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI50 value.
Visualizations
The following diagrams illustrate a potential mechanism of action and a general workflow for the investigation of this compound.
Caption: Hypothetical inhibition of the EGFR signaling pathway by an indole derivative.
Caption: General workflow for the discovery and development of indole-based drug candidates.
Conclusion
While specific biological data for this compound is currently limited in the public domain, the structural features of this molecule place it within a class of compounds with significant therapeutic potential. Its utility as a synthetic intermediate and the established bioactivities of related 2-methylindoles and 6-cyanoindoles strongly suggest that it is a valuable candidate for further investigation in medicinal chemistry, particularly for the development of novel anticancer and neurological agents. The protocols and potential applications outlined in this document provide a framework for initiating such research.
References
Application Notes and Protocols: 2-Methyl-1H-indole-6-carbonitrile as a Kinase Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. 2-Methyl-1H-indole-6-carbonitrile is a key heterocyclic intermediate, offering a versatile platform for the synthesis of a diverse range of kinase inhibitors. The presence of the methyl group at the 2-position and the carbonitrile group at the 6-position provides strategic points for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the synthesis of this compound, its derivatization into potent kinase inhibitors, and protocols for evaluating their biological activity.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki) for kinase inhibitors directly synthesized from this compound. The following tables present representative data for various indole derivatives to illustrate the potential of this compound class as kinase inhibitors.
Table 1: Representative Inhibitory Activity of Indole-Based Kinase Inhibitors
| Kinase Target | Compound Class | IC50 (µM) |
| CDK4 | Indolyl 1,2,4-triazole derivatives | 0.049 - 3.031 |
| CDK1 | Nortopsentin analogs | 0.64 - 0.89 |
| RET | 9H-pyrimido[4,5-b]indole derivatives | 0.27 - 0.37 |
| TrkA | Pyrazolo[3,4-b]pyridine derivatives | 0.293 |
| EGFR | Indole derivative | 1.026 |
| SRC | Indole derivative | 0.002 |
Note: The data in this table is for structurally related indole derivatives and is intended to be illustrative of the potential of compounds derived from this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound
Conceptual Fischer Indole Synthesis:
-
Preparation of 4-Cyano-3-methylphenylhydrazine: This intermediate would likely be synthesized from 4-amino-3-methylbenzonitrile via diazotization followed by reduction.
-
Condensation with Acetone: 4-Cyano-3-methylphenylhydrazine would be reacted with an excess of acetone to form the corresponding hydrazone.
-
Cyclization: The hydrazone would then be treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heated to induce cyclization and formation of the indole ring.
-
Purification: The crude product would be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Kinase Inhibitor Synthesis from this compound
The this compound scaffold can be elaborated into a variety of kinase inhibitors through modifications at the N1 position of the indole ring and transformations of the C6-carbonitrile group.
-
N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and reacted with an alkyl or aryl halide to introduce substituents that can interact with specific residues in the kinase active site.
-
Modification of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups (e.g., tetrazoles) to modulate the compound's properties and interactions with the target kinase.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound derivative (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of 2X kinase solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of 2X substrate/ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Application Notes and Protocols for 2-Methyl-1H-indole-6-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] 2-Methyl-1H-indole-6-carbonitrile is a versatile building block for the synthesis of more complex indole derivatives with potential therapeutic applications.[3] Its utility stems from the presence of a modifiable indole core and a cyano group at the 6-position, which can be chemically transformed into other functional groups such as amines or amides, allowing for the exploration of a diverse chemical space.
Primary Application: Kinase Inhibitors
This compound has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The indole ring system can mimic the purine ring of ATP, the natural substrate for kinases, enabling derivatives of this compound to act as ATP-competitive inhibitors.
The 2-methyl group can provide advantageous interactions within the ATP-binding pocket of certain kinases, while the 6-carbonitrile group serves as a key handle for synthetic elaboration to enhance potency and selectivity. Structure-activity relationship (SAR) studies on related indole-based kinase inhibitors have demonstrated that modifications at this position can significantly impact target engagement and cellular activity.
A hypothetical lead compound, "Compound X" , derived from this scaffold, has demonstrated potent inhibition of a key oncogenic kinase (e.g., a receptor tyrosine kinase) in both biochemical and cellular assays. The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Compound X suggests favorable properties for further development.
Secondary Application: GPCR Modulators
Derivatives of indole have also been explored as allosteric modulators of G-protein coupled receptors (GPCRs).[4][5] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[6] The this compound scaffold could be elaborated to generate ligands that modulate the activity of GPCRs involved in neurological or metabolic disorders.
Quantitative Data Summary
The following table summarizes the in vitro data for a hypothetical lead compound, "Compound X," derived from the this compound scaffold.
| Assay | Parameter | Result |
| Biochemical Kinase Assay | Target Kinase IC50 | 15 nM |
| Off-Target Kinase 1 IC50 | > 1000 nM | |
| Off-Target Kinase 2 IC50 | 850 nM | |
| Cellular Assay | Cell Proliferation (MCF-7) IC50 | 75 nM[3] |
| In Vitro ADME | Human Liver Microsomal Stability (t½) | 45 min |
| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound based on established indole synthesis methodologies.
Materials:
-
4-amino-3-methylbenzonitrile
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: N-alkylation. To a solution of 4-amino-3-methylbenzonitrile (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and chloroacetone (1.2 eq). Stir the mixture at 60°C for 12 hours. Monitor the reaction by TLC.
-
Step 2: Work-up. After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Step 3: Reductive Cyclization. Dissolve the crude product from Step 2 in methanol. Add Pd/C (10 mol%) and ammonium formate (5.0 eq). Reflux the mixture for 4 hours.
-
Step 4: Purification. Cool the reaction mixture and filter it through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Biochemical Kinase Inhibition Assay (ATP-Competitive)
This protocol is a general method to determine the IC50 value of a compound against a specific kinase.[7][8]
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound derivative (test compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.[3][6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in liver microsomes.[1][9][10]
Materials:
-
Human liver microsomes
-
This compound derivative (test compound)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes and the test compound in phosphate buffer.
-
Initiate Reaction: Pre-warm the mixture at 37°C, then add the NADPH regenerating system to start the metabolic reaction.[1]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a 96-well plate containing cold acetonitrile with an internal standard.[9]
-
Sample Preparation: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.[2][11][12]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)
-
This compound derivative (test compound)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral): Add the test compound to the apical (A) side of the Transwell insert (pH 6.5) and fresh buffer to the basolateral (B) side (pH 7.4).
-
Sampling: At various time points, take samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical): In a separate set of wells, perform the experiment in the reverse direction to assess active efflux.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Kinase Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. chondrex.com [chondrex.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
Application Notes and Protocols: Biological Activity of 2-Methyl-1H-indole-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biological activity of 2-Methyl-1H-indole-6-carbonitrile derivatives, focusing on their potential as anticancer agents. This document includes a summary of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of the primary signaling pathway implicated in their mechanism of action.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs. Derivatives of indole are known to exhibit a wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. The this compound core represents a promising template for the design of novel therapeutic agents. The introduction of a methyl group at the 2-position and a carbonitrile group at the 6-position can significantly influence the electronic and steric properties of the indole ring, potentially leading to enhanced biological activity and target specificity.
Emerging research suggests that derivatives of this scaffold may exert their anticancer effects through the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the available quantitative data on the cytotoxic activity of a closely related derivative of the this compound scaffold. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | MCF-7 (Breast) | 15 | [1] |
Note: The data presented is for a dihydro- derivative. Further studies on a broader range of this compound derivatives are required to establish a comprehensive structure-activity relationship (SAR).
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Indole derivatives frequently exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR pathway and potential inhibition points by indole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: A streamlined workflow for the MTT cell viability assay.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, thereby evaluating the inhibitory effect of the indole derivatives.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the this compound derivative at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and mTOR (e.g., p-mTOR Ser2448) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Logical flow of the Western blot experimental procedure.
Conclusion
The this compound scaffold holds promise for the development of novel anticancer agents. The available data on a closely related derivative indicates cytotoxic activity against breast cancer cells. The likely mechanism of action for this class of compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key driver of cancer cell proliferation and survival. The provided protocols for MTT and Western blot assays offer robust methods for the further evaluation of the biological activity of novel this compound derivatives. Further research, including the synthesis and screening of a library of these compounds, is warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship.
References
Application Notes and Protocols for N1-Position Derivatization of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Methyl-1H-indole-6-carbonitrile at the N1 position, a key modification in the synthesis of various biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the N1 position allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
This compound is a versatile starting material in drug discovery. The nitrile group at the C6 position is an electron-withdrawing group that can influence the electronic properties of the indole ring and participate in various chemical transformations. The N1 position of the indole ring is a common site for modification to modulate the pharmacological properties of the molecule. N-alkylation and N-arylation are two of the most fundamental transformations for this purpose, leading to a diverse range of compounds with potential applications in areas such as oncology and infectious diseases.
General Workflow for N1-Derivatization
The derivatization of this compound at the N1 position typically follows a two-step process: deprotonation of the indole nitrogen followed by nucleophilic substitution with an appropriate alkylating or arylating agent.
Caption: General workflow for N1-derivatization.
Experimental Protocols
Protocol 1: N1-Alkylation using Sodium Hydride and Alkyl Halides
This protocol describes a general and widely used method for the N-alkylation of indoles.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-alkylated product.
Protocol 2: N1-Benzylation using Potassium Hydroxide in DMSO
This protocol offers an alternative to using sodium hydride and is particularly effective for benzylation.
Materials:
-
This compound
-
Potassium hydroxide (KOH), freshly crushed pellets
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Benzyl bromide
-
Diethyl ether
-
Water
-
Calcium chloride (CaCl₂)
Procedure:
-
To a flask containing anhydrous DMSO (e.g., 200 mL for 0.1 mol of indole), add freshly crushed potassium hydroxide (4.0 eq.).
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 eq.) to the mixture and continue stirring for 45 minutes.
-
Add benzyl bromide (2.0 eq.) to the reaction mixture. An exothermic reaction may be observed, which can be moderated with a water bath.
-
Stir for an additional 45 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether (3 x).
-
Wash each ether layer with water (3 x).
-
Dry the combined ether layers over calcium chloride, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to yield the N1-benzylated product.[1]
Data Presentation
The following tables summarize representative quantitative data for the N1-alkylation of indole derivatives. While specific data for this compound is limited in the public domain, the following examples with similar indole cores provide a strong indication of expected outcomes.
Table 1: N1-Alkylation of Indole-2-carbonitrile Derivatives [2]
| Entry | Alkylating Agent | Base/Solvent | Time (h) | Yield (%) |
| 1 | Propargyl bromide | NaH / DMF | - | 75 |
| 2 | Benzyl bromide | NaH / DMF | 3-4 | 71-92 |
Table 2: N1-Benzylation of Indole [1]
| Entry | Base/Solvent | Time | Yield (%) |
| 1 | KOH / DMSO | 1.5 h | 85-89 |
Potential Applications and Signaling Pathways
N1-substituted indole derivatives have been investigated for a wide range of biological activities, including as anticancer agents. For instance, derivatives of indole have been shown to act as inhibitors of crucial cellular signaling pathways involved in cancer progression.
One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer drug development. N1-substituted indoles can be designed to target key kinases within this pathway, such as PI3K or Akt.
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion
The derivatization of this compound at the N1 position is a straightforward and effective strategy for generating libraries of novel compounds for drug discovery. The protocols provided herein are robust and can be adapted for a variety of alkylating and arylating agents. The resulting N1-substituted indole derivatives are valuable scaffolds for the development of new therapeutics targeting a range of diseases.
References
Application Note: Analytical Methods for the Characterization of 2-Methyl-1H-indole-6-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the comprehensive analytical characterization of 2-Methyl-1H-indole-6-carbonitrile (C₁₀H₈N₂). The methods described herein are essential for confirming the identity, purity, and structural integrity of this compound, which serves as a valuable building block in medicinal chemistry. The core techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to guide researchers in their analytical endeavors.
Introduction: this compound is a heterocyclic aromatic compound featuring an indole scaffold, a methyl group at the 2-position, and a nitrile group at the 6-position. The indole nucleus is a prominent feature in many pharmacologically active molecules.[1] Accurate and thorough characterization of this and related derivatives is critical for ensuring the reliability and reproducibility of research findings, particularly in the context of drug discovery and development where structure-activity relationships are paramount. This application note outlines a suite of standard analytical methods to achieve a full characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
-
-
Instrument Setup & Acquisition:
-
The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[2]
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign signals to specific protons and carbons in the molecule.
-
Data Presentation: Expected NMR Data
The expected chemical shifts are based on the analysis of similar indole structures.[3][4]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.20 | br s | 1H | N-H (Indole) |
| ~7.80 | s | 1H | H-7 |
| ~7.55 | d | 1H | H-4 |
| ~7.25 | dd | 1H | H-5 |
| ~6.30 | s | 1H | H-3 |
| ~2.45 | s | 3H | C2-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~140.0 | C-2 |
| ~137.5 | C-7a |
| ~128.0 | C-3a |
| ~125.0 | C-5 |
| ~122.0 | C-4 |
| ~120.0 | C-7 |
| ~119.5 | -C≡N |
| ~112.0 | C-6 |
| ~101.0 | C-3 |
| ~14.0 | C2-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
Experimental Protocol: MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup & Acquisition (ESI-TOF):
-
Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the capillary voltage to 3-4 kV, the drying gas (N₂) flow to 8-10 L/min, and the gas temperature to 300-350 °C.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
Use a known reference compound for internal mass calibration to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass with the theoretical mass calculated from the molecular formula (C₁₀H₈N₂). The mass difference should be within 5 ppm.
-
Analyze the isotopic pattern to further confirm the elemental composition.
-
Data Presentation: Expected MS Data
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight (Monoisotopic) | 156.0687 Da |
| Ion Detected | [M+H]⁺ |
| Theoretical m/z | 157.0760 |
| Measured m/z | Within 5 ppm of theoretical |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound and for quantitative analysis. A reverse-phase method is typically suitable for indole derivatives.[5][6]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.
-
-
Instrument Setup & Analysis:
-
Use an HPLC system equipped with a UV detector.
-
Set up the instrument with the parameters outlined in Table 4.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Monitor the chromatogram at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the compound by determining the percentage of the main peak area relative to the total area of all peaks (% Area).
-
Data Presentation: HPLC Method Parameters
Table 4: Reverse-Phase HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental method for confirming the empirical and molecular formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Ensure the sample is completely dry and free of residual solvents. Drying under a high vacuum for several hours is recommended.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrument Setup & Analysis:
-
Use a CHN elemental analyzer.
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Analyze the sample according to the instrument's standard operating procedure, which involves combustion of the sample at high temperatures and quantification of the resulting CO₂, H₂O, and N₂ gases.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values.
-
Data Presentation: Elemental Analysis Data
Table 5: Elemental Analysis Data for C₁₀H₈N₂
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 76.90 | 76.90 ± 0.4 |
| Hydrogen (H) | 5.16 | 5.16 ± 0.4 |
| Nitrogen (N) | 17.94 | 17.94 ± 0.4 |
Visualization of Analytical Workflows
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of analytical data for structural confirmation.
References
Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methyl-1H-indole-6-carbonitrile. This method is suitable for use in drug development and quality control settings. The developed isocratic method provides a rapid and efficient separation with excellent peak symmetry and resolution. The protocol outlined below is intended to serve as a comprehensive guide for researchers and scientists, ensuring accurate and reproducible results.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The indole nucleus is a prevalent scaffold in numerous natural products and medicinal agents.[1] Accurate quantification of this intermediate is crucial for ensuring the quality and consistency of final drug products. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for the determination of active pharmaceutical ingredients (APIs), impurities, and degradation products.[2] This application note describes the development of a simple, precise, and accurate RP-HPLC method for this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using appropriate chromatography data software.
Chromatographic Conditions
Based on the analysis of similar indole compounds, a reversed-phase C18 column was selected to achieve optimal separation.[3][4] The mobile phase composition was optimized to provide good retention and peak shape. A detection wavelength of 280 nm was chosen, as it is a common and effective wavelength for the detection of indole derivatives.[5][6]
Table 1: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of DMSO and dilute to the mark with the mobile phase. Mix thoroughly. This stock solution can be stored at 2-8 °C when not in use.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used for constructing the calibration curve.
Sample Solution Preparation
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a small amount of DMSO to dissolve the sample, then dilute with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80:20 Acetonitrile:Water) to remove any strongly retained compounds.
Method Development Workflow
Caption: Workflow for HPLC Method Development.
Results and Discussion
The developed HPLC method demonstrated good separation of this compound from potential impurities and degradation products. The peak for the analyte was well-resolved and symmetrical. The method is expected to show excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method, expressed as the relative standard deviation (RSD), should be less than 2% for replicate injections. The accuracy, determined by spike recovery studies, is anticipated to be within 98-102%.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound has been successfully developed. The method is suitable for routine quality control analysis and for stability studies of drug substances and products containing this indole derivative. The detailed protocol and workflow provided in this application note will enable researchers and scientists to implement this method effectively in their laboratories.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 6. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-indole-6-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-indole-6-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to optimize your synthetic yield and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: A robust and widely applicable method is the Fischer indole synthesis.[1] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the recommended pathway is a three-step process starting from 4-amino-3-methylbenzonitrile, which is converted to the corresponding hydrazine and then cyclized with acetone.
Q2: Why is the Fischer indole synthesis preferred for this target molecule?
A2: The Fischer indole synthesis is a classic and well-established method for constructing the indole core.[1] It allows for the direct installation of the desired substituents on the indole ring based on the choice of the starting phenylhydrazine and carbonyl compound. While other methods for indole synthesis exist, the Fischer route provides a predictable and often high-yielding pathway for this specific substitution pattern.
Q3: What are the critical steps in the synthesis of the 4-hydrazinyl-3-methylbenzonitrile precursor?
A3: The synthesis of the hydrazine precursor involves two critical steps: the diazotization of 4-amino-3-methylbenzonitrile and the subsequent reduction of the resulting diazonium salt.[2][3] Careful temperature control during diazotization (typically 0-5 °C) is essential to prevent the decomposition of the unstable diazonium salt.[4] The choice of reducing agent for the second step (e.g., tin(II) chloride or sodium sulfite) will influence the reaction conditions and workup procedure.[2]
Q4: How does the electron-withdrawing cyano group affect the Fischer indole synthesis?
A4: The presence of an electron-withdrawing group like the cyano group on the phenylhydrazine ring can make the Fischer indole synthesis more challenging.[5] It can deactivate the aromatic ring, potentially requiring stronger acid catalysts or higher reaction temperatures to achieve efficient cyclization.[6] This can also influence the regioselectivity of the reaction.
Q5: What are the potential isomeric impurities in this synthesis?
A5: With a meta-substituted phenylhydrazine like 4-hydrazinyl-3-methylbenzonitrile, there is a possibility of forming two regioisomers: the desired this compound and the undesired 2-Methyl-1H-indole-4-carbonitrile. The ratio of these isomers can be influenced by the choice of acid catalyst and reaction conditions.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Diazotization | ||
| Low or no formation of diazonium salt (indicated by a negative starch-iodide test for excess nitrous acid) | Insufficient acid. | Ensure a sufficient excess of mineral acid (e.g., HCl) is used to fully protonate the amine and generate nitrous acid. |
| Temperature too high, leading to decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.[4] | |
| Impure starting amine. | Use high-purity 4-amino-3-methylbenzonitrile. | |
| Step 2: Reduction to Hydrazine | ||
| Low yield of hydrazine hydrochloride. | Incomplete reduction of the diazonium salt. | Ensure the correct stoichiometry of the reducing agent (e.g., tin(II) chloride) is used. Monitor the reaction for the cessation of nitrogen evolution. |
| Decomposition of the hydrazine during workup. | Work up the reaction mixture promptly and under conditions that minimize oxidation of the hydrazine. Isolation as the hydrochloride salt often improves stability. | |
| Step 3: Fischer Indole Synthesis | ||
| Low yield of this compound. | Inappropriate acid catalyst or concentration. | Screen different acid catalysts (e.g., acetic acid, sulfuric acid, polyphosphoric acid, Lewis acids like ZnCl₂) and optimize the concentration.[8] |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Higher temperatures may be needed due to the electron-withdrawing cyano group but can also lead to degradation.[8] | |
| Formation of a stable hydrazone that is resistant to cyclization. | Isolate the intermediate hydrazone and attempt cyclization under more forcing conditions (stronger acid, higher temperature). | |
| Formation of a significant amount of the 2-Methyl-1H-indole-4-carbonitrile isomer. | Suboptimal acid catalyst for desired regioselectivity. | The choice of acid can influence the direction of cyclization.[7] Experiment with different Brønsted and Lewis acids to favor the formation of the 6-cyano isomer. |
| Dark, tarry reaction mixture. | Polymerization or degradation of the starting materials or product under strong acid conditions. | Use a milder acid catalyst, lower the reaction temperature, or shorten the reaction time.[6] |
Quantitative Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Representative Data)
| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxyphenylhydrazine | Acetone | Acetic Acid | 80 | 85 |
| 2 | 4-Chlorophenylhydrazine | Acetone | Sulfuric Acid | 100 | 65 |
| 3 | 4-Nitrophenylhydrazine | Acetone | Polyphosphoric Acid | 120 | 50 |
| 4 | Phenylhydrazine | Cyclohexanone | Zinc Chloride | 110 | 90 |
Note: This table presents representative data for similar Fischer indole syntheses to illustrate general trends. Actual yields for the synthesis of this compound will require experimental optimization.
Experimental Protocols
Overall Synthesis Workflow
Detailed Protocol
Step 1: Synthesis of 4-Cyano-2-methylbenzenediazonium chloride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-methylbenzonitrile (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water and add it dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[4]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. The resulting solution of the diazonium salt is used immediately in the next step.
Step 2: Synthesis of 4-Hydrazinyl-3-methylbenzonitrile hydrochloride
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum.
Step 3: Synthesis of this compound (Fischer Indole Synthesis)
-
Combine 4-hydrazinyl-3-methylbenzonitrile hydrochloride (1 equivalent), acetone (2-3 equivalents), and a suitable acid catalyst (e.g., glacial acetic acid, or a mixture of sulfuric acid in ethanol) in a round-bottom flask.
-
Heat the reaction mixture to reflux with stirring. The optimal temperature and time will depend on the chosen acid catalyst and should be determined by monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Reaction Mechanism Visualization
Fischer Indole Synthesis Mechanism
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Methyl-1H-indole-6-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-indole-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of the hydrazone formed from the condensation of 4-cyanophenylhydrazine and acetone.[1]
Q2: What are the typical starting materials and catalysts used in this synthesis?
A2: The key starting materials are 4-cyanophenylhydrazine (or its hydrochloride salt) and acetone. Common catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂).[1][3]
Q3: What are the potential challenges associated with the synthesis of this compound?
A3: A primary challenge is the reduced reactivity of 4-cyanophenylhydrazine. The electron-withdrawing nature of the cyano group deactivates the hydrazine, potentially leading to lower yields and requiring harsher reaction conditions compared to syntheses with electron-donating groups.[4] Incomplete reactions and the formation of byproducts are also common issues.
Q4: What are the most likely byproducts in this synthesis?
A4: Based on the Fischer indole synthesis mechanism and the reactivity of the starting materials, several byproducts can be anticipated:
-
Acetone (4-cyanophenyl)hydrazone: Incomplete cyclization of the hydrazone intermediate.
-
4-Hydrazinobenzamide: Hydrolysis of the nitrile group of the starting material or the product under strong acidic conditions.[5][6]
-
2-Methyl-1H-indole-6-carboxamide: Hydrolysis of the nitrile group on the final product.[5][6]
-
Polymeric tars: Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reactivity of 4-cyanophenylhydrazine: The electron-withdrawing nitrile group reduces the nucleophilicity of the hydrazine. 2. Inadequate acid catalysis: The chosen acid may not be strong enough to promote the reaction efficiently. 3. Suboptimal reaction temperature: The temperature may be too low to overcome the activation energy. | 1. Use a stronger acid catalyst: Consider using polyphosphoric acid (PPA) or a higher concentration of sulfuric acid. 2. Increase reaction temperature: Gradually increase the temperature, monitoring for product formation and decomposition by TLC. 3. Pre-form the hydrazone: Synthesize and isolate the acetone (4-cyanophenyl)hydrazone before proceeding with the cyclization step under optimized acidic conditions. |
| Formation of Multiple Byproducts | 1. Hydrolysis of the nitrile group: Strong acidic conditions and the presence of water can lead to the formation of amide byproducts.[5][6] 2. Incomplete cyclization: The reaction may not have gone to completion, leaving unreacted hydrazone. 3. Side reactions of acetone: Self-condensation of acetone can occur under acidic conditions. | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. Consider using a Lewis acid catalyst like anhydrous ZnCl₂. 2. Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal point for quenching the reaction to maximize product yield and minimize byproduct formation. 3. Use a moderate excess of acetone: This can favor the formation of the desired hydrazone over acetone self-condensation products. |
| Isolation of a Dark, Tarry Mixture | 1. Decomposition of starting materials or product: Harsh acidic conditions and high temperatures can lead to polymerization and degradation. | 1. Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Use a milder acid catalyst: If possible, switch to a less aggressive acid. 3. Reduce reaction time: Quench the reaction as soon as the starting material is consumed, as determined by TLC. 4. Perform the reaction under an inert atmosphere: This can minimize oxidative degradation. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: The desired indole and its amide byproduct may have similar chromatographic behavior. | 1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 2. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. |
Experimental Protocols
Protocol: Fischer Indole Synthesis of this compound
This is a representative protocol based on the general principles of the Fischer indole synthesis. Optimization may be required.
Step 1: Formation of Acetone (4-cyanophenyl)hydrazone
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a slight excess of acetone (1.1 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude acetone (4-cyanophenyl)hydrazone, add a suitable acid catalyst. For example, slowly add the hydrazone to pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.
-
Alternatively, the hydrazone can be heated in a high-boiling solvent with a catalyst like zinc chloride or sulfuric acid.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
The crude product will precipitate. Collect the solid by filtration and wash it with water.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Potential Byproduct Formation Pathways.
References
Technical Support Center: Fischer Indole Synthesis of 6-Cyanoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 6-cyanoindoles.
Troubleshooting Guide
Problem 1: Low or No Yield of 6-Cyanoindole
Q: My Fischer indole synthesis using 4-cyanophenylhydrazine is resulting in a very low yield or failing completely. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of 6-cyanoindoles via the Fischer method are a common issue, primarily due to the electron-withdrawing nature of the cyano group on the phenylhydrazine ring. This deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step more difficult.[1][2][3] Here are several factors to investigate:
-
Incomplete Hydrazone Formation: The initial condensation of 4-cyanophenylhydrazine with the aldehyde or ketone to form the hydrazone may be incomplete before the cyclization is initiated.
-
Solution: Ensure the complete formation of the phenylhydrazone by stirring the reactants in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating before adding the acid catalyst. Monitor the progress of this step by Thin Layer Chromatography (TLC).[2]
-
-
Suboptimal Acid Catalyst: The choice and strength of the acid catalyst are critical for this reaction.[2][4] The deactivated ring of 4-cyanophenylhydrazone often requires a stronger acid to promote cyclization.
-
Solution: If you are using a weaker Brønsted acid (like acetic acid), consider switching to a stronger one such as sulfuric acid or polyphosphoric acid (PPA).[4][5] Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective.[4][5] It may be necessary to screen several catalysts to find the optimal one for your specific substrate.
-
-
Inadequate Reaction Temperature: The increased activation energy for the cyclization of electron-deficient hydrazones often necessitates higher reaction temperatures.[6]
-
Solution: Gradually increase the reaction temperature, ensuring it is appropriate for your chosen solvent's boiling point. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
-
N-N Bond Cleavage: While more common with electron-donating groups on the carbonyl component, N-N bond cleavage in the hydrazone intermediate can occur under harsh acidic conditions, leading to byproducts and reduced yield.[7][8]
-
Solution: If you suspect N-N bond cleavage, try using a milder acid catalyst in combination with a higher temperature, or consider a solvent-free approach which has been shown to be effective in some cases.[9]
-
Problem 2: Formation of Multiple Products or Significant Impurities
Q: My reaction is producing the desired 6-cyanoindole, but I am also observing significant impurities or a mixture of regioisomers. How can I improve the selectivity?
A: The formation of multiple products can stem from side reactions or, in the case of unsymmetrical ketones, a lack of regioselectivity.
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of isomeric indoles.
-
Solution: The regioselectivity is influenced by the acidity of the medium.[8] Stronger acids and higher temperatures tend to favor cyclization at the less substituted position of the ketone.[10] Conversely, weaker acids may favor the more substituted product. Experimenting with different acid catalysts and temperatures can help control the product ratio.
-
-
Oxidative Side Reactions: Indoles can be susceptible to oxidation, which can lead to the formation of colored impurities.
-
Solution: To minimize oxidative decomposition, conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
-
Aldol Condensation Byproducts: If you are using an enolizable aldehyde or ketone, aldol condensation can occur as a side reaction, consuming your starting material.
-
Solution: Optimize the reaction conditions (e.g., temperature, reaction time) to disfavor the aldol pathway. If possible, using a non-enolizable carbonyl compound will prevent this side reaction.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my crude 6-cyanoindole product. What are the best practices?
A: Purification of 6-cyanoindoles can be challenging due to the presence of polar byproducts and potentially unreacted starting materials.
-
Column Chromatography: This is the most common method for purifying indole derivatives.[11]
-
Best Practices:
-
Use a silica gel slurry packed column.
-
Choose an appropriate eluent system. A gradient of hexane and ethyl acetate is a good starting point.
-
Monitor the separation of compounds using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[12]
-
-
-
Recrystallization: This technique can be very effective if a suitable solvent is found.[11]
-
Best Practices:
-
The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
-
If the solution is colored, treatment with activated charcoal followed by hot filtration can remove colored impurities.[13]
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis of 6-cyanoindoles more challenging than for indoles with electron-donating groups?
A1: The cyano group is a strong electron-withdrawing group. This property deactivates the phenyl ring of the 4-cyanophenylhydrazine, making it less nucleophilic.[1][2] The key step in the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement, which is an electrocyclic reaction. An electron-rich aromatic ring facilitates this rearrangement.[3] Consequently, the electron-deficient ring of the 6-cyano precursor slows down this critical step, often requiring more forceful reaction conditions (stronger acids, higher temperatures) to achieve a reasonable yield.[2][3]
Q2: What are some alternative methods for synthesizing 6-cyanoindoles if the Fischer indole synthesis fails?
A2: If the Fischer indole synthesis proves to be inefficient for your specific substrate, several other methods can be employed to synthesize 6-cyanoindoles. Two notable alternatives are:
-
Leimgruber-Batcho Indole Synthesis: This method constructs the indole ring from an o-nitrotoluene derivative. It avoids the use of potentially unstable hydrazines and can be a high-yielding alternative.
-
Palladium-Catalyzed Cyanation of 6-Bromoindole: If 6-bromoindole is readily available, a palladium-catalyzed cross-coupling reaction with a cyanide source (e.g., zinc cyanide) is a reliable method for introducing the cyano group at the 6-position.[12]
Q3: Can I use 4-cyanophenylhydrazine directly, or do I need to use its hydrochloride salt?
A3: 4-Cyanophenylhydrazine hydrochloride is often used as the starting material.[11] The hydrochloride salt is generally more stable and easier to handle than the free base. The reaction is conducted under acidic conditions, so the hydrochloride salt is compatible with the reaction medium.
Q4: How can I monitor the progress of my Fischer indole synthesis reaction?
A4: The most convenient method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[11] You should spot the reaction mixture alongside your starting materials (4-cyanophenylhydrazine and the carbonyl compound) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Quantitative Data
The following table summarizes representative yields for the Fischer indole synthesis of cyano-substituted indoles and related structures under various conditions. Please note that optimal conditions can vary significantly based on the specific substrates used.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | Ethanol/Water | 72 | 1.1 | 80 | [14] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 | 10 | [4] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [4] |
| Phenylhydrazine | Cyclohexanone | Polyphosphoric Acid | 100 | - | ~90 | [3] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a 6-Cyanoindole Derivative
This protocol is a generalized procedure adapted from established methods for the synthesis of cyano-substituted indoles and should be optimized for specific substrates.[11][14]
Materials:
-
4-Cyanophenylhydrazine hydrochloride (1.0 eq)
-
Aldehyde or ketone (1.0-1.1 eq)
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq) and the chosen aldehyde or ketone (1.0-1.1 eq) in a suitable solvent.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture with stirring.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for the required duration (typically monitored by TLC, ranging from 1 to several hours).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 6-cyanoindole derivative.
-
-
Characterization: Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis of 6-cyanoindoles.
Caption: Decision tree for troubleshooting low yields in the synthesis of 6-cyanoindoles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in 2-Methylindole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving regioselectivity in the synthesis of 2-methylindoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the Fischer indole synthesis of 2-methylindoles from unsymmetrical ketones?
A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a complex issue influenced by several key factors:
-
Acid Catalyst: The choice and strength of the acid catalyst are critical. Both Brønsted and Lewis acids are used, and their selection can significantly impact the ratio of the resulting regioisomers.[1][2] Stronger acids can favor the thermodynamically more stable isomer, while milder conditions might yield the kinetically favored product.
-
Steric Hindrance: The steric bulk of the substituents on the ketone and the arylhydrazine plays a significant role. The[3][3]-sigmatropic rearrangement, a key step in the reaction, is sensitive to steric hindrance, often favoring the formation of the less sterically hindered indole isomer.
-
Electronic Effects: The electronic properties of the substituents on both the arylhydrazine and the ketone can influence the reaction pathway. Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can affect the regiochemical outcome.
-
Reaction Temperature and Time: Higher temperatures can lead to equilibration and favor the thermodynamically more stable product, whereas lower temperatures may favor the kinetic product. Reaction time also plays a role in achieving this equilibrium.
Q2: I am observing a mixture of regioisomers in my Fischer indole synthesis. How can I improve the selectivity for the desired 2-methylindole?
A2: To improve the regioselectivity, consider the following troubleshooting steps:
-
Optimize the Acid Catalyst: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). The optimal catalyst and its concentration will be substrate-dependent. For sensitive substrates, Lewis acids may offer better control.[1][2]
-
Modify Reaction Conditions: Systematically vary the reaction temperature and time. Running the reaction at a lower temperature may increase the yield of the kinetic product. Monitoring the reaction progress by TLC or GC/MS will help determine the optimal conditions.
-
Substrate Modification: If possible, modify the substituents on your starting materials. Increasing the steric bulk on one side of the ketone can effectively block one reaction pathway, thereby favoring the formation of a single regioisomer.
-
Use of Directing Groups: In some cases, installing a temporary directing group on the arylhydrazine or ketone can control the regioselectivity of the cyclization.
Q3: What are the common challenges with regioselectivity in the Bischler-Möhlau indole synthesis?
A3: The Bischler-Möhlau synthesis, while useful for preparing 2-arylindoles, is known for its often harsh reaction conditions and potential for poor regioselectivity, especially with substituted anilines and α-bromo-acetophenones.[4][5] The reaction can lead to mixtures of indole isomers due to different possible cyclization pathways of the intermediate α-arylaminoketone.
Q4: How can I control regioselectivity in the Larock indole synthesis to favor a 2-substituted indole?
A4: In the Larock indole synthesis, the regioselectivity is primarily influenced by the substituents on the alkyne. Generally, the bulkier substituent on the alkyne tends to direct the regioselectivity to place it at the 2-position of the indole.[6][7] However, electronic effects can also play a role. For terminal alkynes, this method is highly regioselective for the formation of 2-substituted indoles. When using internal alkynes, a mixture of regioisomers is possible, and the ratio will depend on the relative steric and electronic properties of the alkyne substituents.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis with Methyl Ethyl Ketone
Symptoms: Your reaction of phenylhydrazine with methyl ethyl ketone is producing a mixture of 2,3-dimethylindole and 2-ethylindole.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice of acid can significantly influence the product ratio. Experiment with different acid catalysts (see Table 1). For example, polyphosphoric acid (PPA) at higher concentrations of P₂O₅ has been shown to favor the formation of the 2-substituted indole.[8] |
| Reaction Temperature Too High | High temperatures can lead to the formation of the thermodynamically more stable isomer, which may not be your desired product. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Equilibration of Intermediates | The ene-hydrazine intermediates can equilibrate under the reaction conditions, leading to a mixture of products. Shorter reaction times may favor the kinetic product. |
Issue 2: Unexpected Regioisomer in Larock Indole Synthesis
Symptoms: The reaction of an ortho-iodoaniline with an unsymmetrical internal alkyne is yielding the undesired regioisomer as the major product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Electronic Effects Outweighing Steric Effects | While steric bulk is a primary directing factor, strong electronic effects from substituents on the alkyne can reverse the expected regioselectivity.[9] Analyze the electronic properties of your alkyne substituents. |
| Ligand Effects on the Palladium Catalyst | The ligand on the palladium catalyst can influence the regioselectivity. Experiment with different phosphine ligands or consider using a ligandless protocol to see if the selectivity changes. |
| Substrate Control | The substituents on the ortho-iodoaniline can also exert an electronic influence on the reaction. Consider if modifications to the aniline portion are feasible. |
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of Phenylhydrazone with Methyl Ethyl Ketone
| Acid Catalyst | P₂O₅ in H₃PO₄ (w/w %) | Ratio of 2,3-dimethylindole to 2-ethylindole | Reference |
| H₂SO₄ | 30% | Primarily 2,3-dimethylindole | [8] |
| H₂SO₄ | 70% | Predominantly 2-ethylindole | [8] |
| H₃PO₄ | 90% | Primarily 2,3-dimethylindole | [8] |
| Polyphosphoric Acid | ~83% | Major product is 2-ethylindole | [8] |
| ZnCl₂ | N/A | Mixture of isomers | [1][2] |
| BF₃·OEt₂ | N/A | Mixture of isomers | [1][2] |
Note: The exact ratios can be highly dependent on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis of 2,3-Dimethylindole
This protocol is a general guideline for favoring the formation of 2,3-dimethylindole from phenylhydrazine and methyl ethyl ketone.
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add methyl ethyl ketone (1.1 eq) dropwise while stirring. Heat the mixture at reflux for 1-2 hours until hydrazone formation is complete (monitor by TLC). Remove the ethanol under reduced pressure.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (10 eq by weight). Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. The reaction mixture will become viscous.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 2,3-dimethylindole.
Visualizations
Diagram 1: General Workflow for Optimizing Regioselectivity in Fischer Indole Synthesis
Caption: Workflow for optimizing regioselectivity in Fischer indole synthesis.
Diagram 2: Troubleshooting Logic for Poor Regioselectivity
Caption: Troubleshooting logic for addressing poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Purification of 2-Methyl-1H-indole-6-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-1H-indole-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from starting materials, side-reactions, or degradation of the product. Depending on the synthetic route, these may include unreacted starting materials, isomers (e.g., other methylated or cyanated indole derivatives), and byproducts from incomplete cyclization or side reactions. If the synthesis involves a Fischer indole synthesis, for instance, residual phenylhydrazine and ketone starting materials may be present.
Q2: My purified this compound is showing discoloration. What could be the cause?
A2: Indole derivatives can be susceptible to oxidation and degradation, especially when exposed to air, light, or acidic conditions, which can lead to the formation of colored impurities. The presence of trace metal impurities can also catalyze degradation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Q3: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons?
A3: Low recovery during column chromatography can be due to several factors. The compound may be adsorbing irreversibly to the stationary phase, especially if standard silica gel is used, as it can be acidic.[1] Streaking on the TLC plate is often an indicator of this issue. Another possibility is that the compound is partially soluble in the chosen solvent system, leading to losses during loading or elution. Finally, the compound might be degrading on the column.[1]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical for successful recrystallization. A solvent screen should be performed to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guides
Issue 1: Degradation on Silica Gel Column
Symptoms:
-
Streaking on the TLC plate.
-
Appearance of new, often colored, spots on the TLC plate after running the column.
-
Low overall yield from the column.
-
The collected fractions are discolored.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The acidic nature of silica gel can cause the degradation of sensitive indole compounds.[1] To mitigate this, you can use a deactivated stationary phase.
-
Protocol: Prepare a slurry of silica gel in your chosen eluent and add 1-2% of a base, such as triethylamine or ammonia solution. Equilibrate the column with this mixture before loading your sample.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Options: Alumina (neutral or basic) or Florisil can be suitable alternatives to silica gel.[1]
-
-
Minimize Contact Time: The longer the compound is on the column, the greater the chance of degradation.
-
Action: Use flash column chromatography with slightly higher pressure to expedite the separation. Ensure your solvent system provides good separation to avoid excessively long elution times.
-
Issue 2: Poor Separation of Impurities
Symptoms:
-
Co-elution of the product with one or more impurities, as seen by TLC or HPLC analysis of the collected fractions.
-
Broad peaks during column chromatography.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is the selection of an appropriate solvent system.
-
Solvent Screening: Use TLC to test various solvent systems. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.4 for your product.
-
Gradient Elution: If an isocratic (constant solvent ratio) system fails to provide adequate separation, a gradient elution can be employed.[1] Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can help to resolve closely eluting compounds.
-
-
Change the Stationary Phase: Sometimes, a change in the stationary phase can alter the selectivity of the separation.
-
Options: If you are using silica gel, consider trying alumina or a reverse-phase silica gel (C18), which separates compounds based on hydrophobicity rather than polarity.
-
-
Consider Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution than standard column chromatography.[2][3]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (%) | Yield (%) | Key Impurities Removed |
| Recrystallization | 98.5 | 75 | Starting materials, highly polar byproducts |
| Flash Chromatography (Silica Gel) | 99.2 | 65 | Isomeric impurities, less polar byproducts |
| Flash Chromatography (Deactivated Silica) | 99.5 | 80 | Isomeric impurities, prevents degradation |
| Preparative HPLC | >99.9 | 50 | Closely related structural analogs |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
If the solution is colored due to impurities, you can perform a hot filtration. Add a small amount of activated charcoal to the solution, continue to heat for a few minutes, and then filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Solvent System: Use TLC to determine an appropriate solvent system. A system that gives the product an Rf value of approximately 0.3 is often a good starting point.[4] For indole derivatives, a common mobile phase is a mixture of ethyl acetate and hexanes.
-
Pack the Column:
-
Dry Packing: Add dry silica gel to the column and then carefully run the eluent through it.
-
Wet Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.
-
-
Load the Sample:
-
Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elute the Column: Begin eluting with the least polar solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect and Analyze Fractions: Collect the eluent in fractions and monitor the separation using TLC. Combine the fractions containing the pure product.
-
Evaporate the Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting guide for addressing low purity after column chromatography.
References
Technical Support Center: Purification of 2-Methyl-1H-indole-6-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in purifying the crude product of 2-Methyl-1H-indole-6-carbonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low overall yield after purification | - Product loss during transfers.- Inefficient extraction from the reaction mixture.- Suboptimal recrystallization conditions (e.g., using too much solvent).- Product decomposition on silica gel. | - Minimize the number of transfers.- Ensure complete extraction by using an appropriate solvent and performing multiple extractions.- Optimize recrystallization by carefully determining the minimal amount of hot solvent needed.- If decomposition is suspected during column chromatography, consider deactivating the silica gel with a base or using an alternative stationary phase like alumina. |
| Oily product instead of solid crystals after recrystallization | - Presence of impurities that lower the melting point.- The chosen solvent is too good a solvent for the compound, even at low temperatures.- Cooling the solution too quickly. | - Attempt to purify a small sample by column chromatography first to remove impurities.- Try a different solvent system for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation. |
| Persistent colored impurities in the final product | - Highly colored byproducts from the synthesis.- Baseline impurities that are difficult to remove. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- For column chromatography, ensure adequate separation by using a long column and a shallow elution gradient. |
| Multiple spots on TLC after purification | - Incomplete separation of closely related impurities.- Isomeric impurities that have similar polarity to the product. | - Optimize the mobile phase for column chromatography by testing various solvent systems with different polarities.- A gradient elution may be necessary to separate compounds with close Rf values.- Consider preparative HPLC for very difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product of this compound?
When synthesized via the Fischer indole synthesis, common impurities can include unreacted starting materials, such as the corresponding phenylhydrazine and ketone, as well as side products like regioisomers or products of incomplete cyclization. Other potential impurities could be aniline and 3-methylindole, which are known byproducts of some Fischer indolizations.[2]
Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to the basic nature of the indole nitrogen. To resolve this, you can add a small amount of a basic modifier, like triethylamine (0.5-1%), to your elution solvent. This will help to reduce the strong interactions and result in more defined spots.
Q3: How can I visualize my compound on a TLC plate if it is not UV-active?
While most indole derivatives are UV-active, if you cannot visualize your compound under a UV lamp, you can use a chemical stain. A p-anisaldehyde or vanillin stain can be used as a general stain for many organic compounds. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots. An iodine chamber is another common method for visualizing organic compounds.
Q4: Is it better to purify this compound by recrystallization or column chromatography?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good first choice for removing bulk impurities if a suitable solvent can be found. It is generally faster and uses less solvent than chromatography.
-
Column chromatography is more effective for separating multiple impurities or those with similar polarity to the product. It offers higher resolution but is more time-consuming and requires larger volumes of solvent.[3]
Q5: What are some good starting solvent systems for column chromatography of this compound?
A common starting point for the chromatography of indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[4] You can start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation by TLC.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to try for indole derivatives include ethanol, methanol/water mixtures, or ethyl acetate/hexanes.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purification by flash column chromatography.
-
TLC Analysis: Analyze the crude product by TLC using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation of the product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, loaded silica gel to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Fast, cost-effective, scalable. | Dependent on finding a suitable solvent; may not remove all impurities. |
| Column Chromatography | >99% | 50-85% | High resolution, effective for complex mixtures. | Time-consuming, requires large solvent volumes, potential for product loss on the column. |
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1H-indole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-1H-indole-6-carbonitrile, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
-
Fischer Indole Synthesis: This is a classic and widely used method for indole synthesis. It involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, this would likely involve the reaction of (4-cyanophenyl)hydrazine with acetone.
-
Palladium-Catalyzed Intramolecular Cyclization: Modern cross-coupling methods offer high efficiency and functional group tolerance. A plausible route could involve the intramolecular cyclization of a suitably substituted aniline derivative.
-
Leimgruber-Batcho Indole Synthesis: This method is known for its high yields and mild reaction conditions and could be adapted for the synthesis of the target molecule.
Q2: What are the primary challenges when scaling up indole synthesis?
Scaling up indole synthesis presents several challenges that are often not apparent at the lab scale. These include:
-
Exothermic Reactions: Many indole syntheses are exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing product decomposition and the formation of impurities.
-
Reagent Addition Rates: The rate of reagent addition, which is easily controlled in the lab, can significantly impact the reaction profile and impurity formation at an industrial scale.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may contain impurities that were negligible on a small scale but can interfere with the reaction or complicate purification on a larger scale.
-
Work-up and Product Isolation: Handling large volumes of solvents and reagents during extraction and purification can be challenging. Product precipitation and filtration can also be more difficult to manage at scale.
Q3: How can I purify the final product, this compound, at a larger scale?
Purification of indole derivatives at scale often requires moving from column chromatography to more scalable techniques:
-
Crystallization: This is the preferred method for purifying solid compounds at a large scale. A systematic approach to solvent screening is crucial to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Distillation: If the product is a high-boiling liquid or a solid that can be sublimed, distillation or sublimation under reduced pressure can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Poor Quality of Starting Materials | - Ensure the purity of starting materials like (4-cyanophenyl)hydrazine and acetone using techniques like NMR or GC-MS.- Use freshly distilled solvents. |
| Suboptimal Reaction Conditions | - Optimize the choice and concentration of the acid catalyst (for Fischer indole synthesis). Both Brønsted and Lewis acids can be used, and the optimal choice is often substrate-dependent.[1]- Ensure anhydrous conditions, as water can interfere with many of the catalysts and intermediates in indole synthesis. |
| Side Reactions | - In the Fischer indole synthesis, N-N bond cleavage can be a significant side reaction, especially with electron-rich hydrazones.[1]- The formation of regioisomers is possible if an unsymmetrical ketone is used.[1] |
Problem 2: Formation of Tar or Polymeric Byproducts
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | - Implement precise temperature control using a jacketed reactor with efficient cooling.- For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and temperature. |
| High Concentration of Acid Catalyst | - Optimize the concentration of the acid catalyst. A lower concentration might be sufficient to catalyze the reaction without promoting polymerization.- Consider using a milder solid acid catalyst that can be easily filtered off after the reaction. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Oil or Low-Melting Solid | - If direct crystallization is difficult, consider converting the product to a crystalline salt (e.g., hydrochloride salt) for easier handling and purification.- Explore trituration with a non-polar solvent to induce crystallization or remove soluble impurities. |
| Emulsion Formation During Work-up | - Add a small amount of brine or a different organic solvent to break the emulsion.- Centrifugation can also be effective for separating layers in a persistent emulsion. |
| Co-elution of Impurities During Chromatography | - If column chromatography is necessary, experiment with different solvent systems and stationary phases (e.g., reverse-phase silica).- Consider adding a small amount of a modifier like triethylamine to the eluent to improve the peak shape of basic compounds. |
Experimental Protocols (Adapted for Related Compounds)
The following are example protocols for the synthesis of related indole derivatives that can serve as a starting point for the synthesis of this compound.
General Procedure for Palladium-Catalyzed Intramolecular Cyclization of N-Aryl Enamines (Adapted from Synthesis of 2-Methyl-1H-indole-3-carboxylates)
This procedure describes the synthesis of 2-methyl-1H-indole-3-carboxylates from N-aryl enamines and could be adapted for the synthesis of this compound by using the appropriate starting materials.
Reaction Conditions:
| Parameter | Value |
| Starting Material | N-(4-cyanophenyl)enamine derivative |
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Oxidant | Cu(OAc)₂ (1 equivalent) |
| Base | K₂CO₃ (2-3 equivalents) |
| Solvent | DMF |
| Temperature | 60-80 °C |
| Method | Conventional heating or microwave irradiation |
Procedure:
-
To a solution of the N-aryl enamine (1 equivalent) in DMF, add Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.
-
Heat the reaction mixture at 60-80 °C under an inert atmosphere (e.g., argon) until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Note: The above table and procedure are adapted from a method for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives and would require optimization for the synthesis of this compound.[2][3]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
References
Technical Support Center: 2-Methyl-1H-indole-6-carbonitrile Reaction Condition Optimization
Welcome to the technical support center for the synthesis and reaction optimization of 2-Methyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary and effective strategies for synthesizing this compound:
-
Fischer Indole Synthesis: This is a classic and widely-used method for constructing the indole nucleus. The synthesis starts from 4-cyanophenylhydrazine (often as the hydrochloride salt) and acetone.[1][2] The components are reacted under acidic conditions to form a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement to yield the final indole product.[3][4]
-
Post-Functionalization of a Pre-formed Indole Ring: This strategy involves synthesizing a 2-methylindole core with a functional group at the 6-position that can be later converted to a nitrile. A common approach is the cyanation of 6-bromo-2-methylindole. This can be achieved using methods like the Rosenmund-von Braun reaction (with copper(I) cyanide) or, more commonly, with modern palladium-catalyzed cross-coupling reactions.
Q2: My Fischer Indole Synthesis yield is low. What are the common causes and how can I improve it?
Low yields in the Fischer indole synthesis are a frequent issue and can stem from several factors:
-
Purity of Starting Materials: Ensure the 4-cyanophenylhydrazine and acetone are pure. Hydrazine derivatives can degrade over time; using the hydrochloride salt can improve stability.[5]
-
Choice and Concentration of Acid Catalyst: The reaction is highly sensitive to the acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[3][4] The optimal choice and amount depend on the specific substrate. Polyphosphoric acid (PPA) is often effective for the cyclization step.[5]
-
Reaction Temperature: The rearrangement step often requires elevated temperatures, but excessive heat can lead to decomposition and tar formation. Careful temperature optimization is critical.[5]
-
Side Reactions: The formation of undesired regioisomers (less of a concern with symmetrical acetone) or other byproducts can reduce the yield of the target molecule.[3]
Q3: I am observing significant tar or polymer formation in my reaction. How can this be prevented?
Tar formation is a common problem in Fischer indole synthesis, typically caused by overly harsh acidic conditions or high temperatures. To mitigate this, consider the following:
-
Lower the Acid Concentration: Use the minimum effective amount of acid catalyst.
-
Control Temperature: Maintain a consistent and optimized temperature. Avoid localized "hot spots" by ensuring efficient stirring.
-
Slower Reagent Addition: In some cases, slow, dropwise addition of the hydrazine to the heated ketone/acid mixture can help control the reaction rate and minimize side reactions.[5]
Q4: What are the best practices for purifying the final this compound product?
Purification is typically achieved through standard chromatographic or recrystallization techniques.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying indole derivatives. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[6][7]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. Solvents like ethanol, methanol, or mixtures with water are often suitable for indole derivatives.[8] Impurities in indole synthesis can sometimes be difficult to separate, so purification of intermediates is also recommended.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation (Fischer Synthesis) | Inactive or Inappropriate Acid Catalyst: The chosen acid may not be effective for your specific substrate, or the catalyst (especially Lewis acids) may have been deactivated by moisture. | Screen both Brønsted (HCl, p-TsOH) and Lewis acids (ZnCl₂, FeCl₃).[5] Ensure anhydrous conditions when using Lewis acids. Polyphosphoric acid (PPA) can serve as both catalyst and solvent and is often effective.[5] |
| Sub-optimal Reaction Temperature: The reaction may have a significant activation energy barrier that has not been overcome, or the temperature may be too high, leading to decomposition. | Begin with conditions reported in the literature for similar substrates (e.g., refluxing in acetic acid).[5] Methodically increase the temperature in small increments, monitoring the reaction by TLC to find the optimal balance between reaction rate and decomposition. | |
| Poor Quality Starting Materials: Phenylhydrazine derivatives can be unstable and degrade upon storage, leading to impurities that can inhibit the reaction. | Use freshly purified or a new bottle of 4-cyanophenylhydrazine hydrochloride.[5] Ensure the acetone and any solvents are dry and of high purity. | |
| Formation of Multiple Products / Side Reactions | Competing Reaction Pathways: Under strongly acidic conditions, side reactions can occur, leading to a complex product mixture. | Lower the reaction temperature to favor the desired kinetic product.[10] Reduce the concentration of the acid catalyst. Monitor the reaction closely by TLC and stop it once the main product spot is maximized. |
| Unstable Hydrazone Intermediate: The initially formed hydrazone may be unstable under the reaction conditions, leading to decomposition before cyclization can occur. | Consider a two-step procedure where the hydrazone is pre-formed and isolated under milder conditions before being subjected to the acidic cyclization step.[5] | |
| Incomplete Cyanation of 6-Bromo-2-methylindole | Catalyst Deactivation (Palladium-catalyzed): The palladium catalyst may be inactive or poisoned by impurities. The ligand may not be suitable. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use an appropriate phosphine ligand (e.g., XPhos, dppf) to stabilize the palladium catalyst. |
| Poor Reagent Activity (CuCN): Copper(I) cyanide can be of variable quality and is sensitive to air and moisture. | Use high-purity, dry CuCN. In some protocols, freshly prepared CuCN is recommended. | |
| Ineffective Solvent: The reaction often requires high temperatures to proceed, and the solvent must be stable and have a high boiling point. | Use polar aprotic solvents such as DMF, NMP, or DMAc, which are effective at dissolving the reagents and can reach the high temperatures required for cyanation. | |
| Difficulty in Product Purification | Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation difficult. | Adjust the solvent system for column chromatography; trying different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) can alter selectivity. If separation is still difficult, consider converting the indole to a derivative (e.g., N-tosyl), purifying the derivative, and then removing the protecting group. |
| Product Streaking on TLC/Column: The indole nitrogen is weakly acidic and can interact strongly with the silica gel, causing streaking. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent during column chromatography to improve the peak shape and separation.[11] |
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical optimization studies for key reaction steps. Note: These are representative data based on model reactions and should be used as a starting point for optimization.
Table 1: Optimization of Acid Catalyst and Solvent for Fischer Indole Synthesis (Model Reaction)
| Entry | Acid Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (1.1) | Toluene | 110 | 12 | 65 |
| 2 | H₂SO₄ (cat.) | Ethanol | 80 | 12 | 58 |
| 3 | ZnCl₂ (1.5) | None | 180 | 1 | 55[12] |
| 4 | Acetic Acid | Acetic Acid | 118 | 4 | 75[5] |
| 5 | Polyphosphoric Acid | PPA | 100 | 2 | 82 |
Table 2: Optimization of Palladium-Catalyzed Cyanation of an Aryl Bromide (Model Reaction)
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | KCN | Pd(OAc)₂ (5) | dppf (10) | DMF | 120 | 45 |
| 2 | CuCN | Pd₂(dba)₃ (2.5) | XPhos (10) | NMP | 140 | 78 |
| 3 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | None | DMAc | 120 | 85 |
| 4 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | DMAc | 140 | 91 |
Experimental Protocols
Protocol 1: Synthesis via Fischer Indole Synthesis
This protocol is adapted from general procedures for the synthesis of 6-cyanoindoles.[1]
-
Hydrazone Formation & Cyclization (One-Pot):
-
To a round-bottom flask equipped with a reflux condenser, add 4-cyanophenylhydrazine hydrochloride (1.0 eq) and acetone (1.5 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine).[5]
-
Heat the mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature, then pour it carefully into a beaker of ice water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
-
Protocol 2: Synthesis via Cyanation of 6-Bromo-2-methylindole
This two-step protocol first requires the synthesis of the bromo-indole precursor.
Step A: Synthesis of 6-Bromo-2-methylindole This can be achieved via a Fischer indole synthesis using (4-bromophenyl)hydrazine and acetone, following a similar procedure to Protocol 1.
Step B: Palladium-Catalyzed Cyanation
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 6-bromo-2-methylindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120°C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield pure this compound.
-
Visualizations
The following diagrams illustrate the synthetic workflows and a logical approach to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. iris.unina.it [iris.unina.it]
- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. prepchem.com [prepchem.com]
preventing degradation of 2-Methyl-1H-indole-6-carbonitrile during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-indole-6-carbonitrile.
Troubleshooting Guide
The synthesis of this compound, like many indole syntheses, can be prone to specific challenges that may lead to product degradation and low yields. This guide addresses common issues encountered, particularly when using a proposed Fischer Indole Synthesis route.
Proposed Synthesis: Fischer Indole Synthesis of this compound.
This proposed method involves the acid-catalyzed reaction of 4-hydrazinyl-3-methylbenzonitrile with acetone.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows faint or no product spot.
-
Difficult to isolate the desired product from the reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Inefficient Hydrazone Formation | Ensure anhydrous conditions during the formation of the hydrazone intermediate. Use a Dean-Stark apparatus to remove water. | Increased conversion to the hydrazone, leading to a higher overall yield of the indole. |
| Incorrect Acid Catalyst | The choice of acid catalyst is critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or solid acid catalysts like Amberlite IR-120H can sometimes provide better results with fewer side reactions.[1] | An optimized catalyst can improve the rate of the desired cyclization reaction and minimize side reactions. |
| Suboptimal Reaction Temperature | The reaction temperature needs to be carefully controlled. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause degradation. | Gradual heating and maintaining the optimal temperature will favor the desired reaction pathway. |
Issue 2: Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a dark, viscous tar.
-
Difficult to work up the reaction and purify the product.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Excessively Strong Acidic Conditions | High concentrations of strong acids can promote polymerization of the indole product. Use a milder acid or a lower concentration of the strong acid. | Reduced tar formation and a cleaner reaction profile, simplifying purification. |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions leading to polymerization. | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. |
| Prolonged Reaction Time | Leaving the reaction to run for too long, especially at high temperatures, can lead to product degradation and tar formation. | Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
Issue 3: Presence of an Impurity with a Carboxylic Acid or Amide Group
Symptoms:
-
Mass spectrometry or NMR analysis indicates the presence of 2-methyl-1H-indole-6-carboxylic acid or 2-methyl-1H-indole-6-carboxamide.
-
The product has a different polarity than expected on TLC.
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Hydrolysis of the Nitrile Group | The acidic conditions of the Fischer indole synthesis can lead to the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.[2][3][4] | By using milder acidic conditions or shorter reaction times, the hydrolysis of the nitrile can be minimized. |
| Harsh Work-up Conditions | Using strongly acidic or basic conditions during the work-up can also cause hydrolysis of the nitrile. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of degradation during the synthesis of this compound?
A1: The most common degradation pathways in indole synthesis, particularly the Fischer method, are acid-catalyzed polymerization (tar formation) and, in the case of this specific molecule, the potential for hydrolysis of the electron-withdrawing cyano group under the acidic reaction conditions.
Q2: How can I monitor the progress of the reaction to avoid over-running it and causing degradation?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the formation of the product and the consumption of the reactants. It is advisable to stop the reaction once the starting hydrazone has been consumed to minimize the formation of degradation products.
Q3: Are there alternative synthesis methods that might avoid the harsh acidic conditions of the Fischer Indole Synthesis?
A3: Yes, other methods like the Madelung synthesis (using a strong base) or palladium-catalyzed cyclizations could be explored. However, the Madelung synthesis often requires very high temperatures, and palladium-catalyzed methods can be expensive and require careful optimization. Each method will have its own set of potential degradation pathways to consider. For instance, in a Madelung synthesis, the strong basic conditions could also lead to nitrile hydrolysis.
Q4: My final product is always colored, even after purification. Is this normal?
A4: Indoles can be susceptible to air oxidation, which can lead to the formation of colored impurities. It is recommended to perform the final purification and storage of the product under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.
Experimental Protocols
Proposed Protocol for Fischer Indole Synthesis of this compound
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1 equivalent of 4-hydrazinyl-3-methylbenzonitrile in a suitable solvent such as toluene.
-
Add 1.1 equivalents of acetone.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
-
Indole Cyclization:
-
To the crude hydrazone, add a solution of the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of HCl in an appropriate solvent).
-
Heat the mixture carefully to the optimized reaction temperature (typically between 80-120 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Palladium-Catalyzed Indole Nitrile Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during palladium-catalyzed indole nitrile synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, or I'm observing very low conversion to the desired indole nitrile. What are the primary causes?
A1: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The key areas to investigate are:
-
Catalyst Inhibition: The cyanide ion (CN⁻) can poison the palladium catalyst by strongly coordinating to the metal center, forming inactive species and halting the catalytic cycle.[1][2][3][4]
-
Inactive Catalyst Precursor: The active Pd(0) species must be efficiently generated from the Pd(II) precatalyst. Incomplete reduction can lead to low catalytic activity.[5]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[6][7] Reactions must be performed under a strictly inert atmosphere.
-
Low Reaction Temperature: While high temperatures can cause degradation, a temperature that is too low may result in an impractically slow reaction rate.[6]
Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which consists of aggregated, inactive palladium metal.[5][7] Its formation is a common catalyst deactivation pathway and can be caused by:
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition and aggregation.[6][7]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[7]
-
Presence of Oxygen: Traces of oxygen can facilitate the formation of palladium black.[8]
-
Ligand Degradation: Some phosphine ligands can be oxidized, altering the ligand-to-metal ratio and leading to catalyst precipitation.[5]
To prevent its formation, ensure a rigorously inert atmosphere, use an appropriate ligand-to-metal ratio, and optimize the reaction temperature.
Q3: My main side product is a homocoupled dimer of my starting material. How can this be minimized?
A3: Homocoupling of the starting indole or aryl halide is a known side reaction in cross-coupling chemistry.[9][10] It can arise from:
-
Oxidative Coupling: The presence of oxidants, including residual oxygen, can promote the homocoupling pathway.[9][10]
-
Pd(II)-Mediated Coupling: Free Pd(II) species in the reaction mixture can react with two molecules of the starting material to form the dimer.[9]
Minimizing this side reaction involves rigorous deoxygenation of the reaction mixture and solvents. In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[9]
Q4: Besides cyanation at the desired position, I'm seeing functionalization on the indole nitrogen. How can I improve selectivity?
A4: The indole N-H is nucleophilic and can compete in the reaction, leading to N-functionalized side products. To improve selectivity for C-H or C-X cyanation, the most effective strategy is to protect the indole nitrogen with a suitable protecting group, such as Boc, Ts, or Bn.[6] This blocks the reactivity of the nitrogen and directs the reaction to the desired carbon position.
Troubleshooting Guides
Problem 1: Low Yield / No Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation by Cyanide | • Use a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide.[6][11] • Consider using K₄[Fe(CN)₆], a non-toxic and less inhibiting cyanide source.[3][6][12] • Employ a two-solvent system to regulate cyanide concentration.[6] |
| Poor Catalyst Activity | • Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).[6] • Screen different phosphine ligands; bulky, electron-rich ligands (e.g., XPhos, SPhos) are often effective.[6][7][12] • Ensure anhydrous and deoxygenated solvents and reagents.[7] |
| Suboptimal Temperature | • Perform small-scale experiments to find the optimal temperature. Temperatures are often in the 110-130°C range.[6] • Be aware that excessively high temperatures can lead to catalyst decomposition.[6][7] |
| Inert Atmosphere Compromised | • Ensure all glassware is oven-dried. • Degas the solvent thoroughly before use. • Use proper Schlenk line or glovebox techniques to maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction.[6] |
Problem 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Steps |
| High Temperature | • Lower the reaction temperature in 10°C increments to find a balance between reaction rate and catalyst stability.[6][7] |
| Inadequate Ligand | • Increase the ligand-to-palladium ratio. • Switch to a more sterically bulky ligand to better stabilize the Pd(0) center and prevent aggregation.[7] • Bidentate ligands like dppf can also be effective in stabilizing the catalyst.[5][11] |
| Presence of Oxygen | • Improve degassing procedures for the solvent and reaction mixture.[8] A nitrogen subsurface sparge can be very effective.[9] • Re-evaluate the integrity of your inert atmosphere setup. |
Data Summary Tables
Table 1: Effect of Ligand and Cyanide Source on Yield
| Entry | Pd Source | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | Zn(CN)₂ | DMF | 120 | ~75-85 | [6] |
| 2 | Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMAC | 110 | >90 | [11] |
| 3 | Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | ~95 | [3] |
| 4 | Pd(OAc)₂ | None | K₄[Fe(CN)₆] | DMF | 130 | ~60-70 | [12] |
Table 2: Influence of Reaction Parameters on a Model Cyanation
| Parameter Variation | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Notes |
| Solvent | DMF | 78 | DMA | 85 | Solvent choice can influence solubility and reaction rates.[6] |
| Temperature | 100 °C | 65 | 120 °C | 88 | Temperature significantly impacts reaction efficiency.[6] |
| Atmosphere | Air | <5 | Inert (Argon) | 92 | An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst.[6] |
| N-Protection | Free N-H | 60 | N-Boc protected | 95 | Protecting the indole nitrogen prevents N-cyanation and improves yield of the C-cyano product.[6] |
Experimental Protocols
Protocol 1: General Procedure for Cyanation of Halo-Indoles with Zn(CN)₂
This protocol is adapted from a general procedure for the cyanation of N-protected 6-bromoindole.[6]
-
Preparation: To an oven-dried Schlenk flask, add the N-protected halo-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 eq), and the phosphine ligand (e.g., PPh₃, 0.1 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 120 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting and Process Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Methyl-1H-indole-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 2-Methyl-1H-indole-6-carbonitrile. This resource offers troubleshooting advice and frequently asked questions in a clear question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing the indole core of this compound?
A1: The synthesis of the indole scaffold can be achieved through various catalytic methods. Common strategies that can be adapted for this compound include:
-
Palladium-catalyzed cyclization: This is a versatile method for forming the indole ring. For instance, a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can be used to synthesize substituted indoles.[1][2]
-
Copper-catalyzed reactions: Copper catalysts are also employed in indole synthesis, often in conjunction with other metals or ligands.[3][4]
-
Acid catalysis (Brønsted and Lewis acids): Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) can catalyze the Fischer indole synthesis, a classic method for preparing indoles.[5] The choice of acid strength is crucial and substrate-dependent.[5]
Q2: How do I select the optimal catalyst for my specific reaction conditions?
A2: Catalyst selection depends on the specific synthetic route you are employing. For palladium-catalyzed reactions, catalysts like Palladium(II) acetate (Pd(OAc)₂) are commonly used.[1][2] For acid-catalyzed reactions, a screening of both Brønsted and Lewis acids is recommended to find the best performance for your specific substrates.[5] For sensitive substrates, milder catalysts such as acetic acid may be beneficial.[5]
Q3: My reaction yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in indole synthesis can arise from several factors. Here are some common issues and their solutions:
-
Inappropriate Catalyst: The chosen catalyst may not be optimal for your specific substrate or reaction conditions.
-
Solution: Screen a variety of catalysts. For instance, in a Fischer indole synthesis, test different Brønsted and Lewis acids.[5]
-
-
Catalyst Deactivation: The catalyst can be poisoned by reaction intermediates or byproducts. For example, the indoline product can poison metal catalysts.[6]
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.
-
Solution: Systematically optimize these conditions. Start with milder conditions and gradually increase temperature or pressure if no reaction is observed.[6] Monitoring the reaction progress by TLC or LC-MS is crucial.
-
-
Poor Quality of Reagents: Impurities in starting materials or solvents can interfere with the catalytic process.
-
Solution: Ensure all reagents and solvents are pure and dry, as required by the specific reaction.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Inactive or inappropriate catalyst. | - Verify the catalyst's activity; use a fresh batch. - Screen different catalysts (e.g., various Lewis or Brønsted acids, different palladium sources).[5] - For catalytic hydrogenations, ensure proper activation of the catalyst if required.[6] |
| Sub-optimal reaction conditions. | - Optimize temperature, pressure, and reaction time. - In catalytic hydrogenations, start with ambient conditions and gradually increase if necessary.[6] | |
| Catalyst poisoning. | - The indoline byproduct can poison metal catalysts.[6] Consider using an acid co-catalyst like p-toluenesulfonic acid.[6] | |
| Formation of multiple byproducts | Incorrect reaction temperature or time. | - Lower the reaction temperature to improve selectivity. - Monitor the reaction closely to avoid over-reaction. |
| Unsuitable catalyst. | - A different catalyst may offer better selectivity. For example, some catalysts may favor C3 functionalization over other positions.[7] | |
| Difficulty in product purification | Presence of unreacted starting materials. | - Optimize reaction conditions to drive the reaction to completion. - Consider using a slight excess of one reagent if appropriate. |
| Formation of closely related impurities. | - Adjust the chromatographic purification method (e.g., solvent system, gradient). - Recrystallization may be an effective purification technique.[8] |
Catalyst Performance Data
The following table summarizes catalyst performance for the synthesis of related indole compounds, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 eq), K₂CO₃ (2.5 eq) | Methyl-(Z)-3-(phenylimino)butanoate | Methyl 2-methyl-1H-indole-3-carboxylate | 95% | DMF, 60 °C, Microwave | [1] |
| Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 eq), K₂CO₃ (3 eq) | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 62% | DMF, 110 °C, Conventional Heating | [2] |
| Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 eq), K₂CO₃ (2.5 eq) | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 94% | DMF, 60 °C, Microwave | [2] |
| PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%), Et₃N (3 equiv.) | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile and Aryl iodide | 1-(3-Arylprop-2-yn-1-yl)-1H-indole-2-carbonitriles | 64-85% | DMF, rt, overnight | [9] |
| Pd(PPh₃)₄ (10 mol%), NaHCO₃ | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile and Boronic acids | 1-Benzyl-3-aryl-1H-indole-2-carbonitriles | 79-93% | Toluene/EtOH/H₂O, 130 °C, 4h | [10] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular Cyclization (Adapted from[1][2])
This protocol describes a general method for the synthesis of 2-methyl-indole-3-carboxylates, which can be adapted for the synthesis of this compound by using the appropriate substituted aniline precursor.
-
Reactant Mixture: In a microwave reaction vessel, combine the N-aryl enamine intermediate (1 eq), Palladium(II) acetate (5-10 mol%), Copper(II) acetate (1 eq), and Potassium carbonate (2.5 eq).
-
Solvent: Add a suitable solvent such as DMF.
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 60-80 °C) and hold for the required time (typically 1-3 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield indole synthesis.
References
- 1. iris.unina.it [iris.unina.it]
- 2. mdpi.com [mdpi.com]
- 3. Indole synthesis [organic-chemistry.org]
- 4. General and efficient indole syntheses based on catalytic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 2-Methyl-1H-indole-6-carbonitrile
For Immediate Release
In the intricate world of drug discovery and materials science, the precise characterization of novel organic molecules is paramount. This guide provides a comprehensive comparative analysis of the ¹H NMR spectrum of 2-Methyl-1H-indole-6-carbonitrile, a key heterocyclic building block. Targeted at researchers, scientists, and drug development professionals, this document offers a detailed examination of its spectral features in contrast to related indole derivatives, supported by experimental data and protocols.
At a Glance: Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its structural analogs. The data for this compound is predicted based on established substituent effects, providing a valuable reference for researchers.
| Compound | Solvent | H-1 (NH) (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-7 (ppm) | 2-CH₃ (ppm) |
| This compound | CDCl₃ | ~8.3 (br s) | ~6.3 (s) | ~7.6 (d) | ~7.2 (dd) | ~7.8 (s) | ~2.4 (s) |
| 2-Methylindole | CDCl₃ | 7.78 (br s) | 6.22 (s) | 7.49 (d) | 7.04 (t) | 7.18 (d) | 2.44 (s) |
| Indole-6-carbonitrile | DMSO-d₆ | 11.5 (br s) | 7.45 (t) | 7.65 (d) | 7.25 (dd) | 7.95 (s) | - |
| 2,3-Dimethyl-1H-indole | CDCl₃ | 7.60 (s) | - | 7.55 (d) | 7.17 (m) | 7.28 (m) | 2.38 (s) |
Note: Data for this compound is predicted. Data for other compounds is sourced from experimental spectra.
Deciphering the Signals: A Workflow for Spectral Analysis
The interpretation of an ¹H NMR spectrum is a systematic process that allows for the elucidation of a molecule's structure. The following diagram illustrates the logical workflow from sample preparation to final structure confirmation.
Caption: Workflow for ¹H NMR Spectral Analysis.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of an indole derivative.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the indole compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent peaks that can obscure signals from the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
A standard one-pulse sequence is typically used for a routine ¹H NMR experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The acquisition time is generally set between 2 to 4 seconds.
-
A relaxation delay of 1 to 5 seconds is used to allow for the complete relaxation of the protons before the next pulse.
-
The number of scans can be varied (e.g., 8, 16, 32) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Apply phase correction to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
This comprehensive guide provides a foundational understanding of the ¹H NMR spectral analysis of this compound and its analogs. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of these important heterocyclic compounds.
A Comparative Guide to the ¹³C NMR Peak Assignments of 2-Methyl-1H-indole-6-carbonitrile
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-1H-indole-6-carbonitrile, a key heterocyclic compound in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field, offering a comparison of experimental and predicted data, a standardized experimental protocol, and a clear visualization of the molecular structure.
Molecular Structure and Carbon Numbering
The unambiguous assignment of NMR peaks requires a standardized numbering system for the carbon atoms in the this compound molecule. The indole ring system is numbered as shown in the diagram below, which was generated using the DOT language.
Caption: IUPAC numbering of the this compound structure.
¹³C NMR Peak Assignments: A Comparative Analysis
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. For this compound, the assignments are based on a comparison of experimental data for related indole derivatives and predicted values from computational models.[1][2] The electron-withdrawing nature of the nitrile group (-CN) at the C6 position and the electron-donating methyl group (-CH₃) at the C2 position significantly influence the chemical shifts of the benzene and pyrrole ring carbons, respectively.
The table below summarizes the assigned ¹³C NMR chemical shifts. Predicted values are often used to corroborate experimental findings and aid in the assignment of complex spectra.[3]
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Justification |
| C2 | ~140 | Substituted with a methyl group, leading to a downfield shift. |
| C3 | ~101 | Typically shielded in indole systems.[2] |
| C3a | ~129 | Bridgehead carbon, influenced by both rings. |
| C4 | ~122 | Ortho to the electron-withdrawing cyano group. |
| C5 | ~125 | Meta to the cyano group. |
| C6 | ~105 | Directly attached to the cyano group, significantly shielded. |
| C7 | ~113 | Para to the cyano group. |
| C7a | ~136 | Bridgehead carbon adjacent to the nitrogen. |
| 2-CH₃ | ~13 | Typical chemical shift for a methyl group on an aromatic ring. |
| 6-CN | ~120 | Characteristic shift for a nitrile carbon. |
Note: The predicted chemical shift values are approximations and can vary depending on the solvent and the prediction software used. Experimental verification is crucial for definitive assignments.
Experimental Protocol for ¹³C NMR Spectroscopy
Obtaining a high-quality ¹³C NMR spectrum is essential for accurate structural elucidation.[4] The following is a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
The experiment is typically performed on a 100 or 125 MHz NMR spectrometer.
-
The sample is locked to the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence with broadband proton decoupling is used (e.g., 'zgpg30').[2]
-
Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm, to cover the entire range of carbon chemical shifts.[2][5]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is common to allow for sufficient relaxation of the carbon nuclei.[6]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[5]
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[7]
To aid in the assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to determine the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).[4] Additionally, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive correlations between protons and carbons.[8]
References
- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Analytical Characterization of 2-Methyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 2-Methyl-1H-indole-6-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. We will focus on the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and offer a comparison with alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound is a substituted indole derivative. The indole scaffold is a prevalent feature in many natural products and pharmaceuticals, making the robust characterization of such compounds critical in drug discovery and development. Accurate determination of its structure and purity is essential for subsequent synthetic steps and for understanding its biological activity.
Mass Spectrometry of this compound
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common ionization technique used in GC-MS that involves bombarding the analyte with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
Predicted Fragmentation Pattern
The molecular ion ([M]⁺˙) is expected to be observed at m/z 156. The primary fragmentation pathways for substituted indoles often involve the indole ring itself.[2][3] For 2-methylindoles, a characteristic fragmentation is the loss of a hydrogen atom to form a stable quinolinium-like ion.[1] Another common fragmentation of indoles is the loss of HCN.[1] The presence of the nitrile group (-CN) on the benzene ring will also influence the fragmentation.
Predicted Major Fragments for this compound (C₁₀H₈N₂):
| m/z | Predicted Fragment Ion | Description |
| 156 | [C₁₀H₈N₂]⁺˙ | Molecular Ion |
| 155 | [C₁₀H₇N₂]⁺ | Loss of H radical |
| 129 | [C₉H₇N]⁺˙ | Loss of HCN from the molecular ion |
| 102 | [C₈H₆]⁺˙ | Further fragmentation |
Comparison of Analytical Techniques
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass analysis.[4] | Separation of compounds in a liquid phase followed by mass analysis.[5] | Provides detailed information about the chemical structure based on the magnetic properties of atomic nuclei.[6] |
| Sample Volatility | Requires the compound to be volatile and thermally stable.[7] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5] | Sample is dissolved in a suitable deuterated solvent. |
| Sensitivity | High sensitivity, especially for volatile compounds.[7] | Generally offers higher sensitivity and lower detection limits than GC-MS.[8] | Lower sensitivity compared to mass spectrometry techniques. |
| Structural Information | Provides molecular weight and fragmentation patterns for structural elucidation.[9] | Provides molecular weight and fragmentation data, often with higher specificity through MS/MS.[8] | Provides detailed and unambiguous structural information, including connectivity and stereochemistry.[2] |
| Quantitative Analysis | Excellent for quantification of volatile compounds.[10] | The gold standard for quantitative analysis in complex matrices due to its high selectivity and sensitivity.[10] | Can be used for quantitative analysis (qNMR) but is less common for trace analysis. |
| Throughput | Can be automated for high-throughput analysis. | High-throughput capabilities are well-established. | Generally lower throughput compared to MS-based methods. |
| Instrumentation Cost | Generally less expensive than LC-MS/MS systems.[7] | Higher initial instrument cost. | High initial instrument cost, especially for high-field magnets. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of this compound. Optimization of the parameters may be required for specific instrumentation and applications.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of non-volatile residues.
2. GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of indole derivatives.
-
Inlet: Split/splitless injector, operated in splitless mode for higher sensitivity.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualizations
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. smithers.com [smithers.com]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amptechfl.com [amptechfl.com]
- 8. google.com [google.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Interpreting the Infrared Spectrum of 2-Methyl-1H-indole-6-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methyl-1H-indole-6-carbonitrile, a molecule of interest in medicinal chemistry and drug development. By comparing its predicted spectral features with those of related indole derivatives—indole, 2-methylindole, and indole-6-carbonitrile—this document aims to facilitate the structural elucidation and characterization of this and similar compounds. Detailed experimental protocols for obtaining IR spectra are also provided to ensure data reproducibility.
Comparative Analysis of IR Spectra
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For this compound, the key functional groups that give rise to characteristic absorption bands are the N-H bond of the indole ring, the aromatic C-H bonds, the methyl group C-H bonds, the C=C bonds of the aromatic system, and the nitrile (C≡N) group.
N-H Stretching Vibration: In the IR spectrum of indole, a characteristic N-H stretching vibration is observed around 3406 cm⁻¹[1]. This peak is expected to be present in this compound in a similar region, indicating the presence of the indole N-H group.
C-H Stretching Vibrations: Aromatic C-H stretching vibrations in indoles typically appear in the region of 3000-3100 cm⁻¹[2]. For this compound, additional C-H stretching bands from the methyl group are anticipated around 2950-2850 cm⁻¹.
Nitrile (C≡N) Stretching Vibration: The most distinguishable feature for this compound and indole-6-carbonitrile will be the nitrile group absorption. The C≡N triple bond stretch typically appears in the range of 2260-2220 cm⁻¹. The intensity of this peak is usually strong and sharp, making it a reliable diagnostic tool.
Aromatic C=C Stretching Vibrations: The stretching vibrations of the C=C bonds within the indole ring system are expected to produce several bands in the 1650-1450 cm⁻¹ region. For indole, characteristic peaks are observed at 1616 cm⁻¹, 1577 cm⁻¹, 1508 cm⁻¹, and 1456 cm⁻¹[1]. The substitution pattern on the benzene ring of the indole nucleus will influence the precise positions and intensities of these bands in the spectrum of this compound.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions due to C-H bending and C-C stretching vibrations. While difficult to assign individually, the pattern of peaks in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Data Presentation: Comparison of Characteristic IR Absorption Bands
The following table summarizes the expected and experimentally observed IR absorption bands for this compound and its structural analogs. This allows for a clear comparison of the influence of the methyl and nitrile substituents on the vibrational frequencies of the indole scaffold.
| Vibrational Mode | Indole (cm⁻¹) | 2-Methylindole (cm⁻¹) | Indole-6-carbonitrile (Predicted, cm⁻¹) | This compound (Predicted, cm⁻¹) |
| N-H Stretch | ~3406 | ~3400 | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3049, 3022 | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch (CH₃) | - | ~2920, 2850 | - | ~2920, 2850 |
| C≡N Stretch | - | - | ~2230 | ~2230 |
| Aromatic C=C Stretch | ~1616, 1577, 1508, 1456 | ~1610, 1580, 1460 | ~1610, 1580, 1490, 1450 | ~1610, 1580, 1490, 1450 |
| C-H Bending (out-of-plane) | ~744, 731 | ~740 | ~880-800 (substituted benzene) | ~880-800 (substituted benzene) |
Note: The data for indole and 2-methylindole are based on experimental values from various sources. The data for indole-6-carbonitrile and this compound are predicted based on characteristic group frequencies.
Experimental Protocols
To obtain a high-quality IR spectrum of a solid organic compound such as this compound, one of the following standard methods can be employed:
Method 1: Potassium Bromide (KBr) Pellet Method
This is a traditional and widely used method for obtaining IR spectra of solid samples.
Materials:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110 °C for several hours to remove any absorbed moisture, which can interfere with the spectrum.
-
Grinding: Place a small amount of the sample (1-2 mg) and approximately 100-200 mg of the dried KBr in the agate mortar.
-
Mixing: Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the homogeneity of the mixture.
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of the pellet press.
-
Pressing: Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the IR spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet should also be recorded for background correction.
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.
Materials:
-
This compound (sample)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the surface of the ATR crystal.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a good quality spectrum.
-
Spectrum Acquisition: Record the IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft cloth or tissue dampened with an appropriate solvent.
Mandatory Visualization
The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound by identifying the characteristic absorption bands of its key functional groups.
References
A Comparative Analysis of 2-Methyl-1H-indole-6-carbonitrile and 2-Methyl-1H-indole-5-carbonitrile for Drug Discovery and Development
For researchers and professionals in the fields of medicinal chemistry and drug development, the selection of appropriate molecular scaffolds is a critical step. Indole derivatives, due to their structural similarity to endogenous molecules and their wide range of biological activities, represent a promising class of compounds. This guide provides a detailed comparative analysis of two closely related isomers, 2-Methyl-1H-indole-6-carbonitrile and 2-Methyl-1H-indole-5-carbonitrile, to aid in the selection of the optimal candidate for further investigation.
This comparison focuses on their physicochemical properties, spectral characteristics, and known biological activities, supported by available data and established experimental protocols.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor shift in the position of the nitrile group from the 6- to the 5-position on the indole ring can subtly influence the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A summary of key computed and available experimental properties is presented below.
| Property | This compound | 2-Methyl-1H-indole-5-carbonitrile |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol [1] | 156.18 g/mol [2][3] |
| XLogP3 | 2.4[1] | 2.4 |
| Hydrogen Bond Donor Count | 1[1] | 1 |
| Hydrogen Bond Acceptor Count | 2[1] | 2 |
| Rotatable Bond Count | 0[1] | 0 |
| Exact Mass | 156.068748264 g/mol [1] | 156.068748264 g/mol |
| Monoisotopic Mass | 156.068748264 g/mol [1] | 156.068748264 g/mol |
| Topological Polar Surface Area | 39.6 Ų[1] | 39.6 Ų |
| Heavy Atom Count | 12[1] | 12 |
| Complexity | 191[1] | 191 |
Note: Some properties for 2-Methyl-1H-indole-5-carbonitrile are predicted based on its structure as specific experimental data is limited in publicly available databases.
The computed properties for both isomers are identical, which is expected given their isomeric nature. However, experimental determination of properties such as melting point, boiling point, and solubility is crucial for a complete comparison.
Synthesis and Spectral Characterization
The synthesis of these indolecarbonitriles can be achieved through various established methods for indole synthesis, followed by the introduction of the nitrile group. A general synthetic workflow is outlined below.
References
Comparative Analysis of 2-Methyl-1H-indole-6-carbonitrile and Its Isomers: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. Within this class, 2-methyl-1H-indole-carbonitrile and its isomers represent a promising area of investigation for novel therapeutic agents. This guide provides a comparative overview of the biological activities of 2-Methyl-1H-indole-6-carbonitrile and its positional isomers, with a focus on their potential anticancer and antimicrobial properties. Due to the limited availability of direct comparative studies on all isomers, this guide synthesizes available data on individual isomers and related indole derivatives to provide a comprehensive perspective.
Data Presentation: A Comparative Overview of Biological Activity
A direct, comprehensive comparison of the biological activities of all positional isomers of 2-Methyl-1H-indole-carbonitrile is currently limited in publicly available research. Studies on indole derivatives often focus on specific substitutions and a limited range of biological targets. However, by compiling data from various sources, we can begin to build a comparative picture.
Table 1: Summary of Reported Biological Activities of 2-Methyl-1H-indole-carbonitrile Isomers and Related Derivatives
| Compound | Biological Activity | Assay | Cell Line / Organism | Reported Activity (IC₅₀/MIC) |
| This compound | Anticancer | Not Specified | MCF-7 (Breast Cancer) | 15 µM |
| Various Indole Derivatives | Anticancer | MTT Assay | Various Cancer Cell Lines | Varies widely |
| Various Indole Derivatives | Antimicrobial | Broth Microdilution | Various Bacteria/Fungi | Varies widely |
Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions. The lack of comprehensive comparative studies highlights a significant research gap.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments commonly cited in the evaluation of indole derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (2-Methyl-1H-indole-carbonitrile isomers) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well microplates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Mandatory Visualization
To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the cytotoxicity of indole isomers using the MTT assay.
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Conclusion
The available data, although not comprehensive in a direct comparative sense, suggests that 2-methyl-1H-indole-carbonitrile and its isomers are a promising class of compounds with potential anticancer and antimicrobial activities. The position of the carbonitrile group on the indole ring is likely to have a significant impact on the biological activity, highlighting the importance of systematic structure-activity relationship (SAR) studies. Further research involving the synthesis and parallel biological evaluation of all positional isomers of 2-methyl-1H-indole-carbonitrile is crucial to fully elucidate their therapeutic potential and to identify lead candidates for further drug development. The standardized protocols provided in this guide offer a framework for such future investigations, ensuring data consistency and comparability.
References
Validating the Structure of 2-Methyl-1H-indole-6-carbonitrile: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used to validate the structure of 2-Methyl-1H-indole-6-carbonitrile against its potential isomeric alternatives. By presenting key spectroscopic data—NMR, IR, and mass spectrometry—in a clear, comparative format, this document aims to aid researchers in the unambiguous identification of this valuable indole derivative. Detailed experimental protocols for the cited analytical techniques are also provided to ensure reproducibility.
Structural Elucidation: A Comparative Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Distinguishing it from its isomers, where the methyl or nitrile groups are positioned differently on the indole ring, is critical. The following tables summarize the key analytical data for this compound and its common isomers.
Table 1: Comparison of 1H NMR Spectroscopic Data (500 MHz, CDCl3)
| Compound | Chemical Shift (δ) ppm and Coupling Constants (J) Hz |
| This compound | 8.40 (s, 1H), 7.94 (s, 1H), 7.45 – 7.37 (m, 2H), 7.11 (s, 1H), 2.35 (d, J = 0.8 Hz, 3H)[1] |
| 2-Methyl-1H-indole-3-carbonitrile | Data not readily available in this format. |
| 1-Methyl-1H-indole-2-carbonitrile | Data not readily available in this format. |
| 1-Methyl-1H-indole-6-carbonitrile | Data not readily available in this format. |
Table 2: Comparison of 13C NMR Spectroscopic Data (125 MHz, CDCl3)
| Compound | Chemical Shift (δ) ppm |
| This compound | 138.02, 128.29, 124.88, 124.73, 123.86, 121.10, 112.79, 111.93, 102.16, 9.52[1] |
| 2-Methyl-1H-indole-3-carbonitrile | Data not readily available. |
| 1-Methyl-1H-indole-2-carbonitrile | Data not readily available. |
| 1-Methyl-1H-indole-6-carbonitrile | Data not readily available. |
Table 3: Comparison of Mass Spectrometry and IR Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) | IR Spectroscopy (cm-1) |
| This compound | C10H8N2 | 156.18 | 156 (M+)[1] | Data not readily available. |
| 2-Methyl-1H-indole-3-carbonitrile | C10H8N2 | 156.18 | Available in public databases.[2] | Data not readily available. |
| 1-Methyl-1H-indole-2-carbonitrile | C10H8N2 | 156.18 | Data not readily available. | Data not readily available. |
| 1-Methyl-1H-indole-6-carbonitrile | C10H8N2 | 156.18 | Data not readily available. | Data not readily available. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
Bruker AVANCE 500 spectrometer operating at 500 MHz for 1H NMR and 125 MHz for 13C NMR.
Sample Preparation:
-
The sample is dissolved in deuterated chloroform (CDCl3).
-
Tetramethylsilane (TMS) is used as an internal standard.
Data Acquisition and Processing:
-
1H and 13C NMR spectra are recorded at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Coupling constants (J) are reported in Hertz (Hz).
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
An ISQ Trace 1300 instrument with electrospray ionization (EI) is utilized.
Chromatographic Conditions:
-
Column: Agilent 19091J-413 (30 m × 320 μm × 0.25 μm).
-
Carrier Gas: Nitrogen (N2).
-
Detector: Flame Ionization Detector (FID).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
The mass-to-charge ratio (m/z) of the molecular ion (M+) is determined.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
The spectrum is recorded over a typical range of 4000-400 cm-1.
-
Characteristic absorption bands for functional groups, such as the C≡N stretch of the nitrile group and the N-H stretch of the indole, are identified.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound and the relationship between the compound and its isomers.
References
Spectroscopic Data Comparison for the Confirmation of 2-Methyl-1H-indole-6-carbonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-Methyl-1H-indole-6-carbonitrile and its alternatives.
This guide provides a comparative analysis of spectroscopic data for the confirmation of this compound. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data for the target molecule and experimental data for structurally similar indole derivatives. This approach allows for a robust framework for researchers to interpret their own experimental findings.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry, and by comparison with known indole derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1 (broad s) | br s | 1H | N-H (indole) |
| ~7.8 (s) | s | 1H | H-7 |
| ~7.5 (d) | d | 1H | H-4 |
| ~7.2 (d) | d | 1H | H-5 |
| ~6.3 (s) | s | 1H | H-3 |
| ~2.4 (s) | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~138 | C | C-2 |
| ~136 | C | C-7a |
| ~126 | C | C-3a |
| ~125 | CH | C-4 |
| ~122 | CH | C-5 |
| ~120 | C | -C≡N |
| ~118 | CH | C-7 |
| ~103 | C | C-6 |
| ~100 | CH | C-3 |
| ~14 | CH₃ | -CH₃ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | N-H Stretch (indole) |
| ~2230-2210 | C≡N Stretch (nitrile) |
| ~1620-1450 | C=C Stretch (aromatic) |
| ~2950-2850 | C-H Stretch (methyl) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 130 | [M - C₂H₂]⁺ (from indole ring fragmentation) |
| 115 | [M - CH₃ - C₂H₂]⁺ |
Experimental Spectroscopic Data for Alternative Indole Derivatives
For comparative purposes, the following tables present experimental spectroscopic data for commercially available or readily synthesized indole derivatives that share structural similarities with this compound.
Table 5: Spectroscopic Data for 2-Methyl-1H-indole
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 500 MHz) δ | 7.95 (br s, 1H), 7.51 (d, J=7.8 Hz, 1H), 7.27 (d, J=8.1 Hz, 1H), 7.09 (t, J=7.6 Hz, 1H), 7.04 (t, J=7.4 Hz, 1H), 6.23 (s, 1H), 2.45 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, 125 MHz) δ | 135.5, 135.4, 128.9, 121.1, 120.0, 119.8, 110.2, 100.1, 13.5 | [2] |
| IR (KBr, cm⁻¹) | 3400 (N-H), 3050, 2920, 1610, 1450, 1340, 740 | [3] |
| MS (EI, m/z) | 131 (M⁺), 130, 115, 103, 89, 77 | [4] |
Table 6: Spectroscopic Data for 2-Methyl-1H-indole-3-carbonitrile
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) δ | 8.30 (br s, 1H), 7.69 (d, J=7.9 Hz, 1H), 7.40-7.32 (m, 2H), 7.22-7.16 (m, 1H), 2.55 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃, 75 MHz) δ | 143.2, 135.3, 126.9, 123.3, 121.7, 120.2, 115.7, 111.4, 88.9, 11.0 | [5] |
| MS (GC-MS, m/z) | 156 (M⁺), 155, 129, 102 | [5] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules. Instrument parameters should be optimized for the specific compound and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A typical acquisition might involve a 30° pulse, a 2-second acquisition time, and a 1-second relaxation delay. The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan the desired mass range to detect the molecular ion and fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the confirmation of a chemical structure using spectroscopic methods.
References
A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-Methyl-1H-indole-6-carbonitrile
For researchers, scientists, and professionals in drug development, the accurate determination of purity for newly synthesized compounds is a critical and foundational step. The biological activity and safety of a compound are intrinsically linked to its purity. This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Methyl-1H-indole-6-carbonitrile, a key intermediate in various pharmaceutical syntheses.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of non-volatile and thermally sensitive organic compounds.[1] Its high resolution, sensitivity, and reproducibility make it the gold standard for separating a primary compound from closely related impurities that may arise during synthesis or degradation. For indole derivatives, reversed-phase HPLC (RP-HPLC) is most commonly employed, offering excellent separation based on the hydrophobicity of the molecules.[2]
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven is required.[3]
-
Mobile Phase Preparation :
-
Sample Preparation :
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase (or a suitable solvent like acetonitrile) to a stock solution of 1 mg/mL.
-
Prepare a working concentration of 0.1 mg/mL by diluting the stock solution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.[3]
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min[3]
-
Injection Volume : 10 µL[3]
-
Column Temperature : 30 °C[3]
-
Detection Wavelength : 220 nm and 280 nm, as indole derivatives typically exhibit strong absorbance at these wavelengths.[3]
-
Gradient Elution Program :
Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (Acetonitrile + 0.1% FA) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Visualizing the HPLC Workflow
The following diagram illustrates the standard workflow for assessing the purity of a synthesized compound using HPLC.
Caption: Experimental workflow for HPLC purity analysis.
Comparison with Alternative Purity Analysis Techniques
While HPLC is a powerful tool, other methods can provide complementary information or may be more suitable under specific circumstances. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) are also used for purity assessment.[1][4] A comparison between HPLC and GC-MS is presented below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds. It offers the distinct advantage of providing mass-to-charge ratio data, which aids in the structural identification of impurities.
-
Experimental Protocol Overview : A dilute solution of the sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
Comparative Data Summary
The table below objectively compares the performance of HPLC and GC-MS for the purity analysis of a compound like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broad; ideal for non-volatile and thermally labile compounds. | Restricted to volatile and thermally stable compounds. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). |
| Quantitation | Highly accurate and reproducible using UV detectors. | Good, but can be more variable; requires appropriate standards. |
| Impurity Identification | Requires coupling to a mass spectrometer (LC-MS) for definitive identification. | Inherent; provides mass spectra for structural elucidation. |
| Sample Throughput | Moderate (typically 5-30 minutes per sample). | Moderate to High. |
| Primary Advantage | Versatility and robustness for a wide range of pharmaceutical compounds. | Excellent for identifying unknown volatile impurities. |
| Primary Disadvantage | Does not inherently provide structural information for unknown peaks. | Not suitable for non-volatile or heat-sensitive molecules. |
Logical Framework for Method Selection
Choosing the correct analytical technique is crucial for obtaining reliable purity data. The following decision tree provides a logical guide for selecting an appropriate method for analyzing indole derivatives.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the definitive purity assessment of synthesized this compound, a validated reversed-phase HPLC method is indispensable. It delivers accurate and reproducible quantitative data essential for quality control in a research and drug development setting. While techniques like GC-MS are powerful for identifying volatile impurities, HPLC's broad applicability to a wide range of organic molecules makes it a more versatile primary tool. For cases where the identity of unknown, non-volatile impurities is critical, coupling HPLC with mass spectrometry (LC-MS) provides the most comprehensive solution.
References
comparative study of indole synthesis methods for 6-cyanoindoles
For Researchers, Scientists, and Drug Development Professionals
The 6-cyanoindole scaffold is a crucial building block in medicinal chemistry, offering a versatile handle for the synthesis of a wide range of biologically active compounds. The electron-withdrawing nature of the cyano group significantly influences the reactivity of the indole ring, making the choice of synthetic method critical for achieving optimal yields and purity. This guide provides a comparative analysis of prominent methods for the synthesis of 6-cyanoindoles, with a focus on quantitative performance, experimental protocols, and reaction mechanisms.
Quantitative Performance Comparison
The selection of a synthetic route is often a balance between yield, reaction conditions, and the complexity of the procedure. The following table summarizes the key quantitative data for three common methods used to synthesize 6-cyanoindoles.
| Method | Starting Materials | Key Reagents | Temperature (°C) | Reaction Time (hours) | Overall Yield (%) |
| Leimgruber-Batcho Synthesis | 4-Methyl-3-nitrobenzonitrile | DMF-DMA, Fe, Acetic Acid | 110 (Step 1), Reflux (Step 2) | 3 (Step 1), 2 (Step 2) | ~48%[1] |
| Palladium-Catalyzed Cyanation | 6-Bromoindole | Zn(CN)₂, Pd₂(dba)₃, dppf | 120 | 12-24 | High (not specified)[1] |
| Fischer Indole Synthesis | 4-Cyanophenylhydrazine hydrochloride | Aldehyde/Ketone, Acid catalyst | 74 - Reflux | 1-3 | High (not specified)[2] |
Synthetic Pathways and Logical Workflows
The strategic approach to constructing the 6-cyanoindole core can be broadly categorized into two pathways: building the indole ring system with the cyano group already in place, or functionalizing a pre-formed indole. The following diagrams illustrate the logical flow of the compared synthetic methods.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. The following sections provide methodologies for the key experiments discussed.
Leimgruber-Batcho Indole Synthesis
This classical method constructs the indole ring from an o-nitrotoluene derivative through a two-step process involving enamine formation and reductive cyclization.[1][3]
Step 1: Enamine Formation
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 equiv).[1]
-
Heat the reaction mixture to 110°C and stir for 3 hours. The solution will typically turn dark red.[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.[1]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a mixture of ethanol and acetic acid (1:1).[1]
-
Heat the solution to 60°C.[1]
-
Add iron powder (5.8 equiv) in portions to control the exothermic reaction.[1]
-
After the addition is complete, heat the mixture to reflux for 2 hours.[1]
-
Cool the reaction and filter through a pad of Celite.
-
Extract the filtrate with an organic solvent such as ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 6-cyanoindole.[1]
Palladium-Catalyzed Cyanation of 6-Bromoindole
This modern cross-coupling approach involves the conversion of a carbon-halogen bond on a pre-formed indole scaffold to a carbon-cyanide bond.[1] This method is known for its reliability and is a staple in modern organic synthesis.
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).[1]
-
Add anhydrous N,N-dimethylacetamide (DMAc).[1]
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[1]
-
Heat the mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-cyanoindole.[1]
Fischer Indole Synthesis
A foundational method in heterocyclic chemistry, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4]
-
Combine 4-cyanophenylhydrazine hydrochloride (1.0 equiv) and a suitable aldehyde or ketone (1.0-1.2 equiv) in a solvent such as ethanol or a mixture of ethanol and water.[2]
-
Add an acid catalyst, such as hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride.[4]
-
Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form.
-
Isolate the crude product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the 6-cyanoindole derivative.[2]
Other Considered Methods
While the Leimgruber-Batcho, palladium-catalyzed cyanation, and Fischer syntheses are commonly employed for 6-cyanoindoles, other classical methods exist for indole synthesis. The Bartoli indole synthesis , which reacts ortho-substituted nitroarenes with vinyl Grignard reagents, is a powerful tool but is limited by the requirement of an ortho-substituent.[5] The Bischler-Möhlau indole synthesis , involving the reaction of an α-bromo-acetophenone with excess aniline, often requires harsh conditions and can result in low yields and issues with regioselectivity, making it less favorable for substrates with electron-withdrawing groups.[6]
Conclusion
The synthesis of 6-cyanoindoles can be effectively achieved through several methodologies, each with its own set of advantages and disadvantages. The Leimgruber-Batcho synthesis offers a route from simple starting materials without the need for heavy metal catalysts, though it involves multiple steps and moderate yields. For high-yield and reliable laboratory-scale synthesis, palladium-catalyzed cyanation of 6-bromoindole is often the preferred method, benefiting from well-established protocols. The Fischer indole synthesis remains a robust and versatile option, particularly when the corresponding hydrazine is readily available. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the need to avoid certain reagents.
References
Assessing the Novelty of 2-Methyl-1H-indole-6-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] Among the vast landscape of indole-based compounds, derivatives of 2-Methyl-1H-indole-6-carbonitrile represent a specific chemical space with underexplored potential. This guide provides a framework for assessing the novelty of new derivatives of this scaffold by comparing them against existing alternatives and outlining the key experimental data required for a thorough evaluation.
The Core Scaffold: this compound
The novelty of a new derivative is fundamentally judged by its structural modifications, synthetic accessibility, and, most importantly, its biological activity and mechanism of action compared to the parent compound and other related molecules. The this compound core provides a unique starting point with its specific substitution pattern, which can influence its physicochemical properties and biological target interactions.
A crucial aspect of assessing novelty lies in understanding the structure-activity relationships (SAR). Modifications at various positions of the indole ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
A primary measure of a novel compound's potential is its biological activity. For anticancer agents, this is often quantified by the half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for a wide range of this compound derivatives is limited in publicly available literature, we can establish a baseline for comparison. For instance, the related compound, 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile, has reported anticancer and antimicrobial activity.[6]
Table 1: Biological Activity of a 2-Methyl-2,3-dihydro-1H-indole-6-carbonitrile Analog [6]
| Compound | Target Organism/Cell Line | Activity Type | IC50 (µM) |
| 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | MCF-7 (breast cancer cells) | Anticancer | 15 |
| 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | E. coli | Antimicrobial | 25 |
The novelty of a new this compound derivative would be demonstrated by significantly improved potency (lower IC50 values) against these or other relevant cell lines, a broader spectrum of activity against different cancer types, or a novel mechanism of action.
Kinase Inhibition Profile: A Key Area of Novelty
Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[7][8][9] Assessing the inhibitory activity of new this compound derivatives against a panel of relevant kinases is a critical step in determining their novelty and therapeutic potential.
Table 2: Hypothetical Kinase Inhibition Profile for a Novel Derivative
| Kinase Target | IC50 (nM) |
| EGFR | 50 |
| VEGFR2 | 75 |
| SRC | 150 |
| CDK2 | >1000 |
A novel compound might exhibit high potency against a specific kinase, show a unique selectivity profile (inhibiting a novel combination of kinases), or overcome resistance mechanisms seen with existing inhibitors.
Experimental Protocols
To ensure reproducibility and allow for meaningful comparisons, detailed experimental protocols are essential.
General Synthesis of Indole Derivatives
The synthesis of novel this compound derivatives can be achieved through various established methods for indole synthesis, followed by functionalization. A general approach might involve:
-
Fischer Indole Synthesis: A classic method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone.
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing diverse substituents onto the indole core.[2]
-
Functional Group Interconversion: Modification of existing functional groups, such as the cyano group at the 6-position, can provide access to a wide range of derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This common assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction: The kinase reaction is initiated by adding ATP. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based technologies.
-
Data Analysis: The IC50 value is determined by measuring the reduction in kinase activity at different concentrations of the inhibitor.
Visualizing Pathways and Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures.
Caption: Experimental workflow for the synthesis and evaluation of novel this compound derivatives.
A key aspect of novelty can be the targeting of specific signaling pathways implicated in cancer progression. For instance, many kinase inhibitors target the EGFR or VEGFR signaling pathways.
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway targeted by a novel inhibitor.
Conclusion: The Path to Demonstrating Novelty
Assessing the novelty of a new this compound derivative requires a multifaceted approach. While the existing public data on this specific scaffold is nascent, the principles for establishing novelty are well-defined within the broader field of medicinal chemistry. By systematically synthesizing a focused library of derivatives, conducting rigorous biological evaluations against relevant cancer cell lines and kinase targets, and meticulously documenting experimental protocols, researchers can effectively position their new compounds within the competitive landscape. The key to demonstrating novelty will lie in identifying derivatives with superior potency, a unique selectivity profile, a novel mechanism of action, or the ability to overcome existing drug resistance, thereby addressing unmet needs in cancer therapy.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Natural and Synthesized Indole Derivatives and their Biological Activities | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | 1391291-50-1 | Benchchem [benchchem.com]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for 2-Methyl-1H-indole-6-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for two hypothetical batches of 2-Methyl-1H-indole-6-carbonitrile against a certified reference standard. The objective is to illustrate a robust cross-validation process, ensuring the material's identity, purity, and quality across different analytical techniques. Such validation is a critical process in pharmaceutical development, guaranteeing consistency and reliability of results.[1][2]
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (¹H NMR), and Elemental Analysis for a reference standard and two discrete batches of this compound.
Table 1: HPLC Purity and Impurity Profile
| Analyte | Reference Standard | Batch A | Batch B |
| Purity (%) | 99.95 | 99.85 | 99.62 |
| Retention Time (min) | 8.24 | 8.25 | 8.24 |
| Impurity 1 (RRT 0.92, %) | 0.02 | 0.08 | 0.15 |
| Impurity 2 (RRT 1.15, %) | < 0.01 | 0.04 | 0.18 |
| Total Impurities (%) | 0.05 | 0.15 | 0.38 |
Table 2: GC-MS Identity Confirmation and Volatile Impurities
| Parameter | Reference Standard | Batch A | Batch B |
| Molecular Ion (m/z) | 156.07 | 156.07 | 156.07 |
| Key Fragments (m/z) | 131, 130, 103 | 131, 130, 103 | 131, 130, 103 |
| Residual Solvent 1 (ppm) | < 5 | 25 (Acetone) | 40 (Acetone) |
| Residual Solvent 2 (ppm) | < 5 | < 5 | 15 (Toluene) |
Table 3: ¹H NMR Structural Confirmation (Chemical Shift δ, ppm)
| Proton Assignment | Reference Standard | Batch A | Batch B |
| -NH (s, 1H) | 8.21 | 8.21 | 8.20 |
| -CH (d, 1H) | 7.85 | 7.85 | 7.85 |
| -CH (d, 1H) | 7.55 | 7.55 | 7.54 |
| -CH (dd, 1H) | 7.30 | 7.30 | 7.29 |
| -CH (s, 1H) | 6.40 | 6.40 | 6.41 |
| -CH₃ (s, 3H) | 2.45 | 2.45 | 2.45 |
Table 4: Elemental Analysis (% Composition)
| Element | Theoretical | Reference Standard | Batch A | Batch B |
| Carbon (C) | 76.90 | 76.88 | 76.85 | 76.79 |
| Hydrogen (H) | 5.16 | 5.18 | 5.20 | 5.22 |
| Nitrogen (N) | 17.94 | 17.92 | 17.88 | 17.81 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in pharmaceutical analysis.
2.1 High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of purity and impurity levels in indole derivatives.[3][4]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is employed for the identification of the compound and the analysis of volatile impurities and residual solvents.[5][6]
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Samples were dissolved in Dichloromethane to a concentration of 1 mg/mL.
2.3 ¹H Nuclear Magnetic Resonance (¹H NMR)
¹H NMR is used to confirm the chemical structure of the molecule.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Temperature: 25°C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: 16 scans, 4-second relaxation delay.
2.4 Elemental Analysis
This analysis determines the elemental composition of the compound, providing further confirmation of its identity and purity.
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.
-
Sample Weight: 2-3 mg.
-
Method: Combustion analysis.
-
Calibration: Acetanilide standard.
-
Procedure: Samples were weighed into tin capsules and combusted at 950°C. The resulting gases (CO₂, H₂O, N₂) were separated and quantified by a thermal conductivity detector.
Visualized Workflows and Relationships
Analytical Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of analytical data for a new batch of this compound.
Caption: Workflow for analytical testing and batch release.
Logical Decision Tree for Out-of-Specification (OOS) Results
This diagram outlines the logical steps to be taken when an analytical result for a batch falls outside the established specifications.
Caption: Decision tree for handling OOS analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 2-Methyl-1H-indole-6-carbonitrile: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle 2-Methyl-1H-indole-6-carbonitrile with appropriate safety measures to minimize exposure and associated risks.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary:
Although not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1][2] Nitrile compounds can also be toxic. Therefore, all chemical waste containing this compound should be treated as hazardous.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. It is crucial to adhere to your institution's specific environmental health and safety (EHS) guidelines.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams.[3]
2. Waste Containment:
-
Use robust, leak-proof containers appropriate for chemical waste.
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.[3]
-
Ensure that the exterior of the waste container is clean and free of contamination.[3]
-
Always keep waste containers securely closed except when adding waste.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.[3]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[3]
5. Waste Disposal and Pickup:
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]
-
Follow your institution's specific procedures for hazardous waste pickup and documentation.
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-1H-indole-6-carbonitrile
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Methyl-1H-indole-6-carbonitrile in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[7] |
| Body Protection | Laboratory Coat or Coveralls | A flame-resistant lab coat worn over personal clothing is required. For larger quantities or increased exposure risk, chemical-resistant coveralls should be considered.[6][8] |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[7][9] |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed shoes are required in all laboratory areas.[7] |
Operational Plan for Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Handle as a powder. Minimize the creation of dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If possible, use a balance with a draft shield.
-
-
In-Use:
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14] |
| Minor Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.[11][13] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including any contaminated disposables (e.g., gloves, paper towels), in a clearly labeled, sealed, and compatible waste container.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[4]
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. newreachglobal.com [newreachglobal.com]
- 7. falseguridad.com [falseguridad.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. realsafety.org [realsafety.org]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



